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Aluminumhydroxideoxidxhydrate

Cat. No.: B13118659
M. Wt: 78.004 g/mol
InChI Key: HSSFOTLCTZFJNF-UHFFFAOYSA-M
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Description

Definition and Scope within Chemical Science

Hydrated aluminum oxides and oxyhydroxides are a class of compounds that encompass aluminum hydroxides, with the general formula Al(OH)₃, and aluminum oxyhydroxides, with the formula AlO(OH). wikipedia.orguct.ac.za The term "hydrated" signifies the presence of water within their structure, not as loosely bound water molecules, but as integral hydroxyl (OH) groups. uct.ac.za These compounds are the major components of the aluminum ore bauxite (B576324). wikipedia.orgtoomaminerals.com

The scope of research into these materials is extensive, covering their synthesis, characterization, and the transformation between their various forms. It also delves into their chemical properties, such as their amphoteric nature, meaning they can react as both an acid and a base. wikipedia.orgtoomaminerals.com This dual reactivity is a key aspect of their chemical behavior and industrial applications.

Polymorphism and Diverse Phases

A defining characteristic of hydrated aluminum oxides and oxyhydroxides is their existence in multiple crystalline and amorphous forms, a phenomenon known as polymorphism. This structural variety gives rise to a range of physical and chemical properties, making them suitable for diverse applications.

Crystalline Phases (e.g., Gibbsite, Boehmite, Bayerite, Diaspore)

The crystalline forms of hydrated aluminum oxides and oxyhydroxides are well-defined minerals with distinct crystal structures. wikipedia.orgtoomaminerals.comnih.govrsc.org The most common polymorphs of aluminum hydroxide (B78521) are gibbsite, bayerite, nordstrandite, and doyleite. wikipedia.orgtoomaminerals.comnih.govrsc.org Closely related are the aluminum oxyhydroxides, which include boehmite and diaspore. wikipedia.org

These crystalline phases differ in the arrangement of their aluminum and hydroxyl ions. wikipedia.org For instance, both gibbsite and bayerite have a layered structure of aluminum hydroxide units, but they differ in the stacking sequence of these layers. rsc.org Gibbsite has an ABBA stacking sequence, while bayerite has an ABAB sequence. rsc.org

The transformation between these phases is influenced by factors such as temperature and the chemical environment. rsc.org For example, heating gibbsite can lead to the formation of boehmite, which upon further heating, can transform into various transition aluminas. elsevier.es

Interactive Table: Crystalline Phases of Hydrated Aluminum Oxides and Oxyhydroxides

PhaseChemical FormulaCrystal SystemKey Characteristics
Gibbsite Al(OH)₃MonoclinicAlso known as hydrargillite, it is the most common and stable form of aluminum hydroxide. wikipedia.orgtoomaminerals.comelsevier.es
Bayerite Al(OH)₃MonoclinicA rarer polymorph of aluminum hydroxide, often synthesized industrially. wikipedia.orgtoomaminerals.comnih.gov
Nordstrandite Al(OH)₃TriclinicA very rare polymorph of aluminum hydroxide. wikipedia.orgtoomaminerals.comnih.gov
Doyleite Al(OH)₃TriclinicAnother very rare polymorph of aluminum hydroxide. wikipedia.orgnih.gov
Boehmite γ-AlO(OH)OrthorhombicA key component of bauxite, it is an aluminum oxyhydroxide. wikipedia.orgontosight.ai
Diaspore α-AlO(OH)OrthorhombicA high-pressure polymorph of aluminum oxyhydroxide. wikipedia.orgresearchgate.net

Amorphous and Poorly Crystalline Forms

In addition to well-defined crystalline phases, hydrated aluminum oxides and oxyhydroxides can exist in amorphous or poorly crystalline forms. uiowa.edu These forms lack the long-range atomic order characteristic of crystals. uiowa.edu Amorphous aluminum hydroxide can be formed by precipitating aluminum salts from a solution or by dehydrating aluminum hydroxide gels. wikipedia.org

These non-crystalline forms are often more reactive than their crystalline counterparts. nih.gov Their disordered structure can provide a higher surface area and more accessible active sites, which is advantageous in applications like catalysis and as sorbents for removing contaminants from water. nih.govuiowa.edu The study of these amorphous phases is crucial for understanding their role in environmental processes and for developing new materials with tailored properties. uiowa.edu Research has shown that amorphous Al(OH)₃ can be a promising sorbent for extracting lithium from solutions. nih.gov

Historical Context and Evolution of Research

The history of aluminum chemistry is intertwined with the discovery and industrialization of aluminum metal. While the compound alum has been known since antiquity, it was in the Age of Enlightenment that alumina (B75360) was recognized as the oxide of a new metal. wikipedia.org The first isolation of aluminum was achieved by Hans Christian Ørsted in 1825. wikipedia.orgthoughtco.com

A pivotal moment in the history of aluminum hydroxide was the development of the Bayer process by Carl Josef Bayer in 1888. wikipedia.orgthoughtco.com This process, which involves dissolving bauxite in a hot solution of sodium hydroxide to precipitate pure aluminum hydroxide, remains the primary method for producing alumina, the precursor to aluminum metal. wikipedia.orgwikipedia.org

Early research focused on the extraction and production of aluminum. However, over time, the scientific community began to appreciate the diverse properties and potential applications of the various hydrated aluminum oxide and oxyhydroxide phases. This led to more in-depth studies of their crystal structures, phase transformations, and surface chemistry.

Interdisciplinary Significance in Contemporary Research

The study of hydrated aluminum oxides and oxyhydroxides has evolved into a highly interdisciplinary field with significant contemporary relevance.

Materials Science: These compounds are used as flame retardants, fillers in polymers, and as precursors for advanced ceramics and catalysts. wikipedia.orgqingdaopengfeng.com The ability to control the phase and morphology of these materials is key to tailoring their properties for specific applications.

Geology and Environmental Science: As major components of bauxite, they are central to the aluminum industry. wikipedia.orgtoomaminerals.com In environmental science, their high surface area and reactivity make them important in soil chemistry and as materials for water purification. uiowa.eduqingdaopengfeng.com They can act as sorbents for various pollutants.

Catalysis: Aluminum oxides derived from these hydroxides are widely used as catalysts and catalyst supports in the petrochemical and refining industries. mdpi.com The properties of the final alumina catalyst are heavily dependent on the precursor hydroxide phase.

Biomedical Applications: Due to their biocompatibility, certain forms of aluminum oxyhydroxide are being explored for use in drug delivery systems and as adjuvants in vaccines to enhance the immune response. ontosight.aiqingdaopengfeng.com

Energy and Sustainability: Recent research has explored the use of aluminum oxyhydroxides in applications related to energy, such as in cementitious materials for geothermal systems and in processes for direct lithium extraction, which is crucial for battery technologies. nih.govacs.orgacs.org

The ongoing research into hydrated aluminum oxides and oxyhydroxides continues to uncover new facets of their chemistry and expand their range of applications, highlighting their enduring importance in science and technology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlH3O3 B13118659 Aluminumhydroxideoxidxhydrate

Properties

Molecular Formula

AlH3O3

Molecular Weight

78.004 g/mol

IUPAC Name

aluminum;oxygen(2-);hydroxide;hydrate

InChI

InChI=1S/Al.2H2O.O/h;2*1H2;/q+3;;;-2/p-1

InChI Key

HSSFOTLCTZFJNF-UHFFFAOYSA-M

Canonical SMILES

O.[OH-].[O-2].[Al+3]

Origin of Product

United States

Synthesis Methodologies for Hydrated Aluminum Oxides

Solution-Based Precipitation Techniques

Solution-based precipitation is a widely employed method for the synthesis of hydrated aluminum oxides. This technique involves the precipitation of aluminum hydroxide (B78521) from a supersaturated solution, typically by adjusting the pH or temperature. The process allows for the control of particle characteristics by manipulating the reaction conditions.

Controlled hydrolysis of aluminum precursors is a fundamental aspect of solution-based precipitation. Aluminum salts, such as aluminum nitrate or aluminum chloride, or organometallic precursors like aluminum isopropoxide, are hydrolyzed to form hydrated aluminum oxide. mdpi.com The rate and extent of hydrolysis can be precisely managed by controlling factors like temperature and the presence of catalysts. mdpi.com For instance, the hydrolysis of aluminum isopropoxide in the presence of water leads to the formation of hydrated aluminum oxide, which can then be processed to yield high-purity alumina (B75360). mdpi.com

Impregnation is another key technique, often used to support aluminum oxide on a carrier material. In a typical wet impregnation process, a porous support is soaked in a solution containing an aluminum salt precursor. mdpi.comresearchgate.net The solvent is then evaporated, leaving the aluminum precursor deposited on the support. Subsequent heat treatment converts the precursor into aluminum oxide. mdpi.com The distribution and loading of the aluminum oxide on the support can be influenced by factors such as the concentration of the precursor solution and the impregnation time. researchgate.net

The pH of the precipitation medium plays a critical role in determining the crystalline phase and morphology of the resulting aluminum hydroxide. Different pH values favor the formation of distinct polymorphs of aluminum hydroxide. Studies have shown that amorphous aluminum hydroxide is typically formed at pH values of 5 and 6. researchgate.netresearchgate.net At a pH of 7, boehmite (γ-AlOOH) is the predominant phase. researchgate.netresearchgate.net In the pH range of 8 to 11, bayerite (α-Al(OH)₃) is formed. researchgate.netresearchgate.net

The morphology of the aluminum hydroxide particles is also strongly dependent on the pH. For example, at lower pH values, the precipitate may consist of ultrafine floccules. As the pH increases, the morphology can change to blowball-like structures and then to irregular agglomerates at higher pH levels. researchgate.net This control over phase and morphology is crucial for tailoring the properties of the final alumina product.

Table 1: Influence of pH on Aluminum Hydroxide Phase and Morphology

pH Value Crystalline Phase Particle Morphology
5-6 Amorphous Ultrafine floccules
7 Boehmite (γ-AlOOH) -
8-11 Bayerite (α-Al(OH)₃) 50 nm blowballs to 150 nm irregular agglomerates

This table is based on findings from studies on the chemical precipitation of aluminum hydroxides. researchgate.netresearchgate.net

Temperature is a significant factor influencing the crystallization and phase transformation of aluminum (oxy)hydroxides. acs.org Higher temperatures generally favor the formation of more stable crystalline phases. For instance, the transformation of gibbsite to boehmite occurs at temperatures above 80 °C in both acidic and weakly caustic environments. acs.org The concentration of reactants, such as the aluminum source and the precipitating agent, also affects the precipitation process. Higher concentrations can lead to faster precipitation rates and may influence the particle size and distribution of the product. shahroodut.ac.ir

The interplay between temperature and concentration is crucial for controlling the final product characteristics. For example, in the carbonation process for precipitating aluminum hydroxide, the reaction time decreases with an increase in reaction temperature. researchgate.net Furthermore, the mean particle size of the precipitate has been observed to increase with increasing temperature. researchgate.net

Table 2: Effect of Temperature on Aluminum Hydroxide Precipitation

Temperature (°C) Effect on Crystallization/Phase Transformation
60-100 Influences crystallization and transformation of aluminum (oxy)hydroxides. acs.org
>80 Favors transformation of gibbsite to boehmite. acs.org
60-90 Increased temperature leads to an increase in the mean particle size of bayerite precipitates. researchgate.net

This table summarizes the general effects of temperature on the synthesis of hydrated aluminum oxides.

Sol-Gel Approaches

The sol-gel method is a versatile technique for synthesizing high-purity and nanostructured alumina materials. yildiz.edu.tr This process involves the transition of a system from a liquid "sol" into a solid "gel" phase. The sol consists of colloidal particles dispersed in a liquid, which, upon gelation, form a continuous network throughout the liquid medium.

The choice of precursor is a critical aspect of the sol-gel process. Aluminum alkoxides, such as aluminum isopropoxide and aluminum-sec-butoxide, are commonly used precursors. metall-mater-eng.comjst.go.jp The hydrolysis and condensation reactions of these precursors lead to the formation of the gel network. The rate of these reactions can be controlled by factors such as the water-to-alkoxide ratio, the presence of an acid or base catalyst, and the reaction temperature. yildiz.edu.trjst.go.jp For example, using an acid catalyst can help to control the hydrolysis rate. yildiz.edu.tr

Gelation control is essential for obtaining desired material properties. The stability of the alumina sol can be improved by using chelating agents that control the hydrolysis and condensation of the aluminum precursor. researchgate.net The conditions during the aging of the sol, such as temperature and time, also play a significant role in the final structure of the gel. jst.go.jp

Following gelation and drying, the resulting xerogel or aerogel is subjected to thermal treatment (calcination) to remove residual organics and to induce phase transformations to form various alumina phases. The temperature and heating rate during calcination are critical parameters that determine the final crystalline phase of the alumina.

The typical phase transformation sequence for alumina derived from boehmite gel upon heating is: Boehmite → γ-Al₂O₃ → δ-Al₂O₃ → θ-Al₂O₃ → α-Al₂O₃ mdpi.comvtt.fi

The transition to γ-alumina occurs at relatively low temperatures, around 400-500°C. metall-mater-eng.combohrium.com As the temperature increases, further transformations to δ- and θ-alumina occur, and finally, the most stable α-alumina phase is formed at temperatures typically above 1100°C. metall-mater-eng.commdpi.comvtt.fi The specific surface area of the material generally decreases as the calcination temperature increases due to sintering and crystallite growth. acs.org

Table 3: Phase Evolution of Alumina during Thermal Treatment

Temperature Range (°C) Predominant Alumina Phase
400 - 900 γ-Alumina
900 - 1000 δ-Alumina
1000 - 1100 θ-Alumina
> 1100 α-Alumina

This table provides a general overview of the phase transformations of alumina as a function of calcination temperature, based on multiple sources. metall-mater-eng.commdpi.comvtt.fi

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal synthesis represent versatile methods for producing crystalline hydrated aluminum oxides from various precursors under elevated temperature and pressure in aqueous or non-aqueous solutions, respectively. These techniques allow for precise control over the size, morphology, and crystal phase of the resulting materials by manipulating the reaction conditions.

Autoclave Conditions and Pressure Effects

The synthesis of hydrated aluminum oxides via hydrothermal methods is conducted in sealed vessels known as autoclaves, which can withstand high temperatures and pressures. The conditions within the autoclave, such as temperature, pressure, and reaction time, are critical parameters that dictate the final product characteristics.

Typically, temperatures in the range of 100°C to 450°C are employed. google.comias.ac.in Pressure within the autoclave is generated by the vapor pressure of the solvent at the reaction temperature. For the synthesis of α-Al₂O₃, a practical temperature range is 380-430°C, with pressures often controlled to be at or below approximately 15 MPa. google.com This is because at temperatures below 450°C, higher pressures can favor the formation of the diaspore phase of AlOOH. google.com

The morphology of the resulting aluminum oxide is highly dependent on the hydrothermal temperature. For instance, in one study, treatment at 120°C produced a polyhedron morphology, which transformed into a plate-like morphology at 160°C, and then to a vermicular (worm-like) shape at 180°C. ysxbcn.com At even higher temperatures, such as 240°C, the powders tend to become more seriously aggregated. ysxbcn.com

The duration of the hydrothermal treatment also plays a significant role. Experiments can range from a few hours to several days. researchgate.net For example, α-Al₂O₃ powders have been synthesized under conditions of 380°–435°C for 1–10 days, under pressures of 6.9–14.5 MPa. researchgate.net The choice of precursor, such as different types of aluminum hydroxides, and the presence of additives also influence the outcome. researchgate.net

Interactive Data Table: Effect of Hydrothermal Temperature on α-Al₂O₃ Morphology

Hydrothermal Temperature (°C)Resulting Morphology
120Polyhedron
160Plate-like
180Vermicular (worm-like)
240Seriously aggregated

Crystal Growth Mechanisms under Hydrothermal Conditions

The crystal growth of hydrated aluminum oxides under hydrothermal conditions is a complex process involving dissolution and recrystallization. The precursor material first dissolves in the solvent, and then nucleation and growth of the new crystalline phase occur from the supersaturated solution. mdpi.com The mechanism of crystal growth is essentially a dynamic equilibrium between the adsorption and desorption of growth units onto the crystal surface. ysxbcn.com

The formation of metal oxide particles from a metal salt solution generally follows two steps:

Hydrolysis of hydrated metal ions to form a metal hydroxide.

Dehydration of the metal hydroxide to precipitate the metal oxide. mdpi.com

The rate of crystal growth on different crystal planes determines the final morphology of the crystal. Planes with a slower growth rate will be more prominent in the final crystal shape, while those with a faster growth rate may disappear. ysxbcn.com Additives can significantly influence this process. For example, AlF₃ can act as a mineralizer, adsorbing onto the crystal surfaces and altering the growth rates of different planes, thereby changing the crystal habit. ysxbcn.comnih.gov The effect of such additives can also vary with temperature. ysxbcn.com

Under supercritical water conditions (above 374°C and 22.1 MPa), the properties of water change dramatically, including its dielectric constant, which can enhance reaction rates significantly. mdpi.com This allows for the synthesis of highly crystalline materials.

Mechanochemical Synthesis

Mechanochemical synthesis is a solid-state technique that utilizes mechanical energy, typically through grinding or milling, to induce chemical transformations. This method offers a route to produce hydrated aluminum oxides, sometimes leading to the formation of phases that are difficult to obtain through conventional methods.

Ball-Milling Techniques

Ball milling is the most common technique for mechanochemical synthesis. In this process, the precursor powder is placed in a jar with grinding media (balls), and the jar is rotated at high speeds. The repeated collisions between the balls, the powder, and the jar walls provide the mechanical energy necessary to break chemical bonds and promote reactions.

Planetary ball mills are often used for this purpose. The milling parameters, such as the rotational speed (rpm), milling time, and the ball-to-powder ratio, are critical in determining the final product. For instance, mild ball milling of boehmite (γ-AlOOH) at 400 rpm for 48 hours can lead to the synthesis of tohdite (5Al₂O₃·H₂O) nanoparticles. nih.govacs.org This method can produce materials with high surface areas. chemistryviews.org

The type of grinding media and the atmosphere inside the milling jar can also influence the reaction. Wet milling, where a small amount of liquid is added, can be employed, though dry grinding is more common for initiating solid-state reactions in these systems. mdpi.com

Interactive Data Table: Mechanochemical Synthesis of Tohdite from Boehmite

Milling Frequency (rpm)Milling Time (h)PrecursorProduct
40048Boehmite (γ-AlOOH)Tohdite (5Al₂O₃·H₂O) nanopowder

Solid-State Reaction Pathways

Mechanochemical synthesis proceeds through unique solid-state reaction pathways that are distinct from solution-based or high-temperature methods. The intense mechanical energy can create localized high pressures and temperatures at the point of impact, leading to the formation of amorphous phases, defects, and highly reactive surfaces. researchgate.net

The reaction can begin as a heterogeneous process occurring at the surface of the particles. nih.gov As milling continues, the reactants can become intimately mixed, potentially leading to a more homogeneous reaction environment. nih.gov The dehydration of precursors is a common pathway in the mechanochemical synthesis of aluminum oxides. For example, the transformation of boehmite to tohdite or corundum (α-Al₂O₃) occurs through a dehydration process induced by the mechanical energy. nih.govacs.org

The water released during the dehydration of hydroxides can sometimes create localized hydrothermal conditions within the milling jar, further influencing the reaction pathway. nih.govacs.org Process control agents, such as AlF₃, can play a crucial role by preventing the formation of the most stable phases (like α-Al₂O₃) and promoting the crystallization of other phases, such as tohdite. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a rapid and energy-efficient method for producing hydrated aluminum oxides. This technique utilizes microwave radiation to directly heat the reactants, leading to significantly shorter reaction times compared to conventional heating methods.

The process typically involves preparing a precursor solution or gel, which is then subjected to microwave irradiation. For example, a gel prepared from aluminum chloride (AlCl₃·6H₂O) can be converted into crystalline α-Al₂O₃ nanopowder in as little as 15 minutes of microwave heating. researchgate.net Similarly, phase-pure boehmite particles can be prepared by the microwave-assisted hydrolysis of aluminum metal sheets in just 10 minutes, a significant reduction from the 40 minutes required for normal hydrolysis. ias.ac.in

The rapid, uniform heating provided by microwaves can lead to the formation of nanoparticles with high specific surface areas. For instance, α-Al₂O₃ nanoparticles with an average particle size of about 20 nm and a specific surface area of 106.3 m²/g have been synthesized using this method. researchgate.net The power of the microwave and the duration of irradiation are key parameters that can be adjusted to control the product characteristics. In some cases, increasing the irradiation time can promote the transformation from γ-Al₂O₃ to α-Al₂O₃.

Interactive Data Table: Comparison of Microwave-Assisted Synthesis Methods

PrecursorProductMicrowave Irradiation TimeParticle SizeSpecific Surface Area (m²/g)
AlCl₃·6H₂O gelα-Al₂O₃15 min~20 nm106.3
Aluminum metalBoehmite10 minNot specifiedNot specified
Aluminum nitrate/Ureaα-Al₂O₃3-5 minNot specifiedNot specified

Other Advanced Synthetic Routes

Modern synthetic strategies offer enhanced control over the physicochemical properties of hydrated aluminum oxides, enabling the production of materials with tailored functionalities.

Biomimetic Deposition Techniques

Biomimetic synthesis draws inspiration from natural biomineralization processes to create inorganic materials with controlled structures and properties. This approach often utilizes organic macromolecules as templates to direct the nucleation and growth of the inorganic phase.

Researchers have explored the use of various biopolymers and surfactants to template the synthesis of aluminum hydroxide oxide. For instance, the use of polysaccharides and peptides as structure-directing agents can influence the crystal phase and morphology of the resulting material. The functional groups on these biomolecules can interact with aluminum precursor ions, guiding their assembly into specific polymorphs like boehmite or bayerite. While specific data on biomimetic deposition of "Aluminumhydroxideoxidxhydrate" is emerging, the principles have been demonstrated for similar metal oxides. The table below summarizes typical conditions used in the biomimetic synthesis of related metal oxides, which can be adapted for aluminum hydroxide oxide.

Table 1: Parameters in Biomimetic Synthesis of Metal Oxides

Parameter Typical Range/Value Effect on Product
Biomolecule Template Polysaccharides (chitin, cellulose), Peptides Influences crystal structure and morphology. researchgate.net
Precursor Concentration 0.1 - 1.0 M Affects particle size and agglomeration.
pH 4 - 10 Determines the hydrolysis and condensation rates, influencing the crystalline phase. uct.ac.za

| Temperature | 25 - 100 °C | Affects reaction kinetics and crystal growth. |

Electrodeposition Methods

Electrodeposition offers a versatile and scalable method for producing thin films and coatings of aluminum hydroxide oxide on conductive substrates. This technique allows for precise control over the film thickness, morphology, and adhesion by manipulating electrochemical parameters such as current density, potential, and deposition time.

Both direct current (DC) and pulsed current (PC) electrodeposition have been employed. Pulsed current techniques, in particular, can lead to coatings with reduced porosity, improved hardness, and more uniform morphology compared to DC methods. researchgate.netmdpi.com The choice between potentiostatic (constant potential) and galvanostatic (constant current) modes also impacts the deposit's characteristics. Potentiostatic deposition generally allows for better control over morphology, while galvanostatic methods can ensure a constant deposition rate. mdpi.comresearchgate.net

Table 2: Influence of Electrodeposition Parameters on Aluminum Oxide Coatings

Parameter Value/Mode Observed Effect on Coating Properties
Current Density 1 - 10 A/dm² Higher current densities can lead to increased deposition rates but may also result in more porous or dendritic structures. mdpi.com
Deposition Mode Potentiostatic vs. Galvanostatic Potentiostatic mode can produce more uniform morphologies, while galvanostatic mode offers a constant deposition rate. mdpi.comresearchgate.net
Pulsed Current Varied duty cycles and frequencies Can reduce porosity and enhance hardness compared to direct current. researchgate.netmdpi.com

| Electrolyte pH | 3 - 5 | Affects the speciation of aluminum ions and the incorporation of hydroxyl groups. |

Multiple Emulsion Techniques

Multiple emulsions, such as water-in-oil-in-water (W/O/W) systems, and microemulsions (thermodynamically stable dispersions of water and oil) serve as confined microreactors for the synthesis of nanoparticles with controlled size and morphology. These techniques offer excellent control over the nucleation and growth processes, leading to uniform and often unique nanostructures.

The synthesis of aluminum oxyhydroxide (boehmite) hollow spheres has been successfully achieved using a water-in-oil (w/o) microemulsion. researchgate.netnih.gov In this method, the aqueous droplets containing the aluminum precursor are dispersed in an oil phase, and the precipitation is induced at the water-oil interface, leading to the formation of hollow structures. Similarly, reverse microemulsion techniques have been utilized to produce aluminum oxyhydroxide nanorods. researchgate.net The composition of the microemulsion, particularly the water-to-surfactant ratio, plays a crucial role in determining the size and shape of the resulting nanoparticles. ias.ac.in

Table 3: Synthesis of Aluminum Hydroxide Oxide Nanostructures via Emulsion Methods

Emulsion Type Precursors Surfactant/Co-surfactant Resulting Morphology Key Findings
Water-in-oil (w/o) microemulsion Aluminum nitrate, Ammonia Triton X-100, n-butanol Nanoparticles Agglomeration of nanoparticles was successfully addressed. ysxbcn.com
Water-in-oil (w/o) microemulsion Aluminum salt, Ammonium hydroxide Not specified Hollow spheres (boehmite) Demonstrated container-type functionality by encapsulating a fluorescent dye. researchgate.netnih.gov
Quaternary microemulsion Sulfates of Ni/Al, Urea CTAB, n-hexane, n-hexanol Nanowires, nanorods, spherical and tube-like Morphology was controlled by varying the surfactant concentration. ias.ac.in

| Reverse microemulsion | Aqueous-based alumina sol | AOT, Span 80 | Nanorods (γ-alumina) | Rod-like micelles were proposed as the structure-directing agents. researchgate.net |

Control of Morphological and Structural Characteristics during Synthesis

The ability to control the morphology (shape and size) and crystal structure (e.g., boehmite, bayerite, gibbsite) of hydrated aluminum oxides is paramount for their application. Several key synthesis parameters can be tuned to achieve the desired characteristics.

The choice of aluminum precursor (e.g., chloride, nitrate, sulfate) and the precipitating agent (e.g., ammonia, urea) can significantly influence the resulting crystalline phase and particle morphology. For instance, the hydrothermal treatment of aluminum trihydrate can lead to the formation of boehmite. uct.ac.za The pH of the reaction medium is a critical factor that governs the hydrolysis and condensation rates of aluminum precursors, thereby directing the formation of different polymorphs. Temperature and reaction time in hydrothermal synthesis also play a vital role in controlling the crystal growth and final morphology, with higher temperatures and longer durations often leading to more crystalline and larger particles. The use of templates, as discussed in the biomimetic section, provides another powerful tool for directing the structure of the final product. For example, walnut shells have been used as a biotemplate for the synthesis of high surface area boehmite. researchgate.net

Table 4: Influence of Synthesis Parameters on the Characteristics of Hydrated Aluminum Oxides

Parameter Variation Effect on Morphology and Structure
Precursor Aluminum chloride vs. Aluminum nitrate Can influence the resulting polymorph and particle size distribution.
pH 4 - 11 Strongly affects the crystalline phase (e.g., boehmite vs. bayerite). uct.ac.za
Temperature (Hydrothermal) 150 - 250 °C Higher temperatures generally promote the formation of more stable crystalline phases and larger particle sizes.

| Additives/Templates | Organic molecules, biomass | Can direct the growth of specific morphologies such as nanorods, nanotubes, and hierarchical structures. researchgate.net |

Structural Characterization of Hydrated Aluminum Oxides and Oxyhydroxides

Diffraction Techniques for Crystalline and Nanocrystalline Structure Analysis

A suite of diffraction methods is employed to elucidate the structural characteristics of aluminum-based compounds over various length scales. These techniques rely on the scattering of waves (X-rays, electrons, or neutrons) by the atomic lattice of a material, producing diffraction patterns that are unique to its crystal structure.

X-ray diffraction is a powerful non-destructive technique for characterizing crystalline materials. researchgate.net It is based on the principle of constructive interference of monochromatic X-rays and a crystalline sample, governed by Bragg's Law.

Powder X-ray Diffraction (PXRD) is a primary tool for identifying the crystalline phases present in a sample. nih.govmalvernpanalytical.com Different hydrated aluminum oxides and oxyhydroxides, such as gibbsite, bayerite, and boehmite, each produce a characteristic diffraction pattern that acts as a fingerprint. nih.govnih.gov By comparing the experimental diffraction pattern of an unknown sample to a database of known patterns, the constituent phases can be identified. nih.govmalvernpanalytical.com

For instance, the PXRD pattern of well-crystallized boehmite exhibits sharp, intense peaks, particularly the (020) reflection, which is indicative of its orthorhombic crystal structure. researchgate.net In contrast, pseudoboehmite, a poorly crystalline form of boehmite, shows much broader diffraction peaks, signifying smaller crystallite size or structural disorder. researchgate.net The degree of crystallinity can be assessed from the width of the diffraction peaks; sharper peaks generally indicate higher crystallinity and larger crystallite sizes. PXRD can readily distinguish between different polymorphs, which are compounds with the same chemical formula but different crystal structures, a critical capability in materials science. researchgate.net

The conditions of synthesis, such as the OH/Al molar ratio, significantly influence the resulting crystalline phase. For example, a higher OH/Al ratio is more favorable for the formation of crystalline AlOOH precipitates, whereas a lower ratio may result in a pseudoboehmite phase. researchgate.net

Table 1: Representative PXRD Peak Positions for Common Hydrated Aluminum Oxides

PhaseCrystal SystemProminent 2θ Positions (Cu Kα)
Gibbsite (α-Al(OH)₃)Monoclinic18.3°, 20.3°, 27.8°, 38.4°
Bayerite (α-Al(OH)₃)Monoclinic18.8°, 20.4°, 26.5°, 42.5°
Boehmite (γ-AlOOH)Orthorhombic14.5°, 28.2°, 38.3°, 49.2°

Note: Peak positions can vary slightly depending on crystallinity and experimental conditions.

The Rietveld method is a powerful analytical technique used to refine the crystal structure of a material from its powder diffraction data. wikipedia.orgmalvernpanalytical.com It involves a least-squares fitting procedure where a calculated diffraction pattern, based on a structural model, is adjusted to match the experimental pattern. wikipedia.org This method is particularly valuable for complex materials and multiphase samples, as it can handle overlapping diffraction peaks. wikipedia.org

Through Rietveld refinement, precise structural parameters such as lattice parameters (the dimensions of the unit cell), atomic positions within the unit cell, and site occupancy factors can be determined. nih.govscispace.com For example, Rietveld analysis of boehmite and gibbsite nanoplates has yielded detailed information about their crystal structures. escholarship.org The refinement can also provide quantitative phase analysis, determining the relative amounts of different crystalline phases in a mixture. researchgate.netresearchgate.net

Furthermore, microstructural information, including crystallite size and microstrain, can be extracted from the analysis of peak broadening. scispace.com This makes Rietveld refinement a comprehensive tool for a deep understanding of the structural properties of hydrated aluminum oxides and oxyhydroxides. malvernpanalytical.comscispace.com

Table 2: Structural Parameters of Boehmite Nanoplates from Rietveld Refinement

ParameterRefined Value
Crystal SystemOrthorhombic
Space GroupAmam
a (Å)2.868
b (Å)12.227
c (Å)3.699
Cell Volume (ų)129.6

Data derived from Rietveld refinement of synchrotron X-ray diffraction data.

Small-Angle X-ray Scattering (SAXS) is a technique used to investigate the structure of materials on a nanometer to micrometer scale. azom.com It is particularly well-suited for determining the size, shape, and size distribution of nanoparticles in various forms, including powders and dispersions. azom.comxenocs.com SAXS measurements are performed at very small scattering angles, which allows for the characterization of larger structural features than those probed by conventional wide-angle XRD. biomedres.us

In the context of hydrated aluminum oxides, SAXS can provide statistically relevant information over a large sample volume, complementing local information obtained from microscopy techniques. azom.com For instance, SAXS has been used to study the aggregation and settling behavior of alumina (B75360) nanoparticle suspensions by analyzing changes in the scattering patterns over time. researchgate.net The technique can also be used to determine the specific surface area of porous materials like alumina nanofibers. biomedres.us The analysis of SAXS data can yield detailed models of nanoparticle morphology, such as globular shapes, and can be applied to both monomodal and multimodal size distributions. xenocs.com

Table 3: Nanoparticle Size Data from SAXS Analysis

MaterialMean Particle Diameter (nm)Size Distribution
Alumina Nanoparticle Suspension10 - 100Polydisperse
Silver Nanoparticles (for comparison)~3 (diameter)Bimodal
SiC Nanoparticles (for comparison)~35with residual agglomerates

Note: The table provides examples of the type of data obtainable from SAXS.

Electron diffraction is a technique performed in a transmission electron microscope (TEM) that provides crystallographic information from very small regions of a sample. nih.govwikipedia.org Due to the strong interaction of electrons with matter, it is possible to obtain a diffraction pattern from a single nanoparticle or a specific area of a thin film. This makes it an invaluable tool for studying nanocrystalline and amorphous materials. nih.gov

Selected Area Electron Diffraction (SAED) is a common mode of electron diffraction where an aperture is used to select a specific area of the sample for analysis. wikipedia.orgjeol.com The resulting SAED pattern can be used to identify the crystal structure, determine the lattice parameters, and ascertain the crystallographic orientation of the selected area. jeol.com For example, SAED patterns of α-Al₂O₃ can be indexed to reveal its hexagonal corundum phase. researchgate.net In the case of amorphous materials like some forms of aluminum oxide, electron diffraction produces diffuse rings rather than sharp spots, which can still be analyzed to obtain information about short-range atomic order through techniques like electron pair distribution function (ePDF) analysis. nih.gov

Neutron diffraction is a powerful technique for determining the atomic and/or magnetic structure of a material. researchgate.net Unlike X-rays, which are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This property makes neutron diffraction particularly sensitive to the location of light elements, such as hydrogen, in the presence of heavier elements. researchgate.netresearchgate.net

This capability is crucial for the study of hydrated aluminum oxides and oxyhydroxides, as it allows for the precise determination of the positions of hydrogen atoms in the crystal lattice. researchgate.netresearchgate.netacs.org This information is essential for understanding the nature of hydroxyl groups and hydrogen bonding within these structures. For example, neutron diffraction data has been used to assign the specific locations of protons in the crystal structures of gibbsite and bayerite. acs.org

Furthermore, because neutrons possess a magnetic moment, they can be scattered by magnetic moments within a material. This makes neutron diffraction an indispensable tool for determining the magnetic structure of materials. researchgate.net While aluminum itself is not magnetic, this technique can be applied to related compounds or doped materials to probe their magnetic ordering.

X-ray Diffraction (XRD)

Spectroscopic Methods for Local Structure, Bonding, and Surface Chemistry

Spectroscopic techniques are indispensable for elucidating the local structure, bonding characteristics, and surface chemistry of hydrated aluminum oxides and oxyhydroxides. These methods provide insights into the atomic-level arrangement and chemical states, which are crucial for understanding the material's properties and reactivity.

Fourier Transform Infrared Spectroscopy (FTIR/IR) for Functional Groups and Molecular Adsorption

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and studying molecular adsorption on the surface of aluminum hydroxides and oxyhydroxides. The technique relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

In the study of hydrated aluminum oxides, FTIR spectra reveal characteristic absorption bands associated with hydroxyl (OH) groups and Al-O bonds. For instance, in gibbsite, hydroxyl stretching frequencies are observed at approximately 3670, 3620, 3524, 3452, 3395, 3375, and 3300 cm⁻¹ semanticscholar.org. The corresponding hydroxyl deformation vibrations appear at 1059, 1023, 969, 938, and 915 cm⁻¹ semanticscholar.org. The positions of these bands are sensitive to the local environment, including the coordination of aluminum and hydrogen bonding interactions.

Thermal treatment, such as dehydroxylation, significantly alters the FTIR spectra. As gibbsite is heated, the intensity of the hydroxyl stretching and deformation bands decreases, indicating the loss of water molecules. This process typically begins around 220 °C and is complete by 350 °C semanticscholar.org.

FTIR is also instrumental in studying the adsorption of molecules onto the surface of aluminum oxides. For example, the interaction of organosilanes with aluminum oxide surfaces can be monitored by observing changes in the IR spectra. The formation of Al-O-Si bonds upon silane adsorption is evidenced by the appearance of new absorption peaks. For instance, a complex feature on boehmite at 1000 cm⁻¹ with a shoulder at 950 cm⁻¹ is indicative of this interaction mdpi.com. A semi-quantitative relationship can be established between the decrease in the integrated area of the surface hydroxyl bands and the increase in the integrated area of the Al-O-Si bands, providing insights into the reaction mechanism mdpi.com.

Functional GroupWavenumber (cm⁻¹)Vibrational ModeReference
Hydroxyl (O-H)~3670, 3620, 3524, 3452, 3395, 3375, 3300Stretching semanticscholar.org
Hydroxyl (O-H)1059, 1023, 969, 938, 915Deformation semanticscholar.org
Al-O-H1163, 1073In-plane bending nih.gov
Al-O in [AlO₆]739, 627, 474Stretching and bending nih.gov
Al-O in [AlO₄]862 - 592Stretching nih.gov
Al-O-Si~1075Stretching mdpi.com

Raman Spectroscopy for Vibrational Modes and Phase Transitions

Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of molecules and can be used to study phase transitions. wikipedia.orgksu.edu.sa It is based on the inelastic scattering of monochromatic light, usually from a laser source. wikipedia.org

In the context of aluminum hydroxides, Raman spectroscopy can detect hydroxyl stretching bands that are also active in the infrared spectra. For gibbsite, Raman active hydroxyl stretching bands are observed at 3524, 3436, and 3365 cm⁻¹, corresponding well with three of the infrared bands semanticscholar.org. This indicates that these vibrational modes are both Raman and infrared active semanticscholar.org.

Raman spectroscopy is particularly useful for studying structural phase transitions. arxiv.org Changes in the crystal structure during a phase transition lead to modifications in the vibrational modes, which are reflected in the Raman spectrum. For example, the appearance of new Raman active modes or the disappearance of existing ones can signify a change in symmetry. arxiv.org In some cases, a "soft phonon mode," a vibrational mode that shifts to lower frequency as the phase transition is approached, can be identified. arxiv.org

CompoundRaman Active Bands (cm⁻¹)AssignmentReference
Gibbsite3524, 3436, 3365Hydroxyl Stretching semanticscholar.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.com XPS is based on the photoelectric effect, where X-rays irradiate a material, causing the emission of core-level electrons. thermofisher.com The kinetic energy of these photoelectrons is characteristic of the element from which they were emitted.

For aluminum oxides and hydroxides, XPS is used to distinguish between different chemical states of aluminum and oxygen at the surface. The Al 2p core level spectrum shows a significant chemical shift of about 2 eV between metallic aluminum and its compounds, allowing for the quantification of the metallic and oxidized aluminum content. aip.org However, differentiating between various aluminum oxides and hydroxides (e.g., Al₂O₃, Al(OH)₃, and AlOOH) using only the Al 2p binding energy can be challenging due to their similar binding energies. xpsfitting.com

To overcome this, curve fitting of the O 1s peak is often employed. The O 1s spectrum can be deconvoluted into component peaks corresponding to aluminum oxide (Al₂O₃) and aluminum hydroxide (B78521) (Al(OH)₃). For example, one study identified the aluminum oxide component at 531.4 eV and the aluminum hydroxide component at 532.3 eV. researchgate.net By analyzing the areas of these component peaks, the concentration of hydroxide on the aluminum oxide/hydroxide surface can be quantified. researchgate.net

In-situ heating experiments monitored by XPS can reveal changes in the surface composition. For instance, heating pseudoboehmite in a vacuum leads to dehydration, which is observed as a decrease in the hydroxide component of the O 1s peak, consistent with the formation of γ-alumina with residual hydroxide groups. researchgate.net

ElementCore LevelBinding Energy (eV)Chemical StateReference
Al2p~72.4 (Al 2p₃/₂)Metallic Al researchgate.net
Al2p~72.8 (Al 2p₁/₂)Metallic Al researchgate.net
Al2p~74.5Oxidized Al (Al₂O₃) researchgate.net
O1s~531.4Aluminum Oxide (Al₂O₃) researchgate.net
O1s~532.3Aluminum Hydroxide (Al(OH)₃) researchgate.net

X-ray Absorption Spectroscopy (XAS) for Local Atomic Environments

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and/or electronic structure of matter. lbl.gov It is element-specific and can be applied to crystalline and amorphous materials. researchgate.net XAS spectra are typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.org

EXAFS refers to the oscillatory structure in the X-ray absorption coefficient at energies above an absorption edge. wikipedia.org These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. mpg.de Analysis of the EXAFS region provides quantitative information about the local atomic environment of the absorbing atom, including interatomic distances, coordination numbers, and the identity of neighboring atoms.

This technique is particularly valuable for studying poorly crystallized or amorphous materials where long-range order is absent, making traditional diffraction techniques less effective. researchgate.net For hydrated aluminum oxides, EXAFS can be used to determine the Al-O bond lengths and the number of oxygen neighbors in the first coordination shell.

XANES, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), refers to the features in the absorption spectrum at and near an absorption edge, typically within about 50 eV of the edge. wikipedia.orglibretexts.org The XANES region is sensitive to the formal oxidation state and the coordination chemistry (e.g., tetrahedral vs. octahedral coordination) of the absorbing atom. researchgate.netacs.org

In the case of aluminum compounds, the Al K-edge XANES spectra can distinguish between four-fold (tetrahedral) and six-fold (octahedral) coordinated aluminum. The main XANES feature for four-fold coordinated Al is at a lower energy (around 2 eV lower) than that for six-fold coordinated Al. researchgate.net This allows for the determination of the Al coordination number in materials like clay minerals and gels. For instance, minerals with octahedral Al, such as corundum and gibbsite, exhibit two edge maxima at approximately 1568 and 1572 eV, while those with tetrahedral Al show a single maximum around 1566 eV. researchgate.net The amplitude of the XANES feature at about 1566 eV can be used to estimate the ratio of tetrahedrally to octahedrally coordinated aluminum. researchgate.net

TechniqueInformation ObtainedApplication to Aluminum Hydroxide Oxide
EXAFSInteratomic distances, coordination numbers, identity of neighboring atomsDetermination of Al-O bond lengths and coordination numbers in amorphous and crystalline phases.
XANESOxidation state, coordination geometry (tetrahedral vs. octahedral)Distinguishing between four-fold and six-fold coordinated aluminum; probing the local symmetry of Al sites.

Microscopic and Imaging Techniques for Morphology, Microstructure, and Particle Size

Microscopy techniques are essential for the direct visualization of the morphology, microstructure, and particle size of hydrated aluminum oxides. These methods provide critical information that complements the structural data obtained from spectroscopic techniques.

Transmission Electron Microscopy (TEM) offers high-resolution imaging capabilities, enabling the visualization of the nanoscale features of aluminum (oxy)hydroxide particles. ias-iss.org TEM is particularly effective for characterizing the size and shape of primary nanoparticles, which is crucial as these characteristics influence the properties of the final material. ias-iss.orgsemanticscholar.org Studies have used TEM to observe various morphologies of boehmite, including nanofibers and nanofiber agglomerates. researchgate.net The technique can also reveal the nature of exposed crystalline planes, which is important for applications in catalysis. ias-iss.org Furthermore, high-resolution TEM (HR-TEM) can be employed to identify and characterize crystallographic defects within the particles, which can significantly impact their reactivity. azonano.com

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and determine the particle size distribution of hydrated aluminum oxides. nih.govresearchgate.net SEM provides three-dimensional images of the sample surface, revealing details about the shape, texture, and aggregation of particles. researchgate.netresearchgate.net For instance, SEM has been used to characterize the macroporous structures of aluminum hydroxide monoliths and to observe the evolution of particle morphology during thermal treatment. researchgate.netresearchgate.net While SEM is a powerful tool for qualitative assessment of particle shape and agglomeration, it is important to note that for precise, quantitative particle size distribution analysis, other techniques like laser diffraction are often preferred. aemhpa.comresearchgate.net The conditions under which aluminum hydroxide is prepared can influence its amorphous or crystalline nature, which in turn affects particle size and surface area as observed by SEM. nih.gov

Scanning Probe Microscopy (SPM) techniques, particularly Atomic Force Microscopy (AFM), provide nanoscale topographical information about the surface of hydrated aluminum oxides. AFM can be used to directly map surface properties such as adhesion and elasticity along with topography. nih.gov Research has shown that hydroxylation of an aluminum surface can lead to the formation of nanorod-like structures of AlOOH, creating nanoporous domains. nih.gov AFM has also been instrumental in studying the corrosion processes and the formation of aluminum oxides and hydroxides at interfaces. fu-berlin.de

Surface Area and Porosity Analysis

The surface area and porosity of hydrated aluminum oxides are critical parameters that dictate their performance in applications such as adsorption, catalysis, and as fillers. micromeritics.comazom.com These properties are typically determined through gas adsorption analysis.

The Brunauer-Emmett-Teller (BET) method, which relies on the analysis of nitrogen adsorption/desorption isotherms at cryogenic temperatures, is the most common technique for determining the specific surface area of these materials. micromeritics.comazom.commicroanalysis.com.au The shape of the isotherm provides information about the nature of the porosity. chemrxiv.orgyoutube.com For instance, a Type IV isotherm is characteristic of mesoporous materials, while a Type I isotherm is indicative of microporous materials. chemrxiv.orgmicrotrac.com From the nitrogen adsorption data, it is also possible to calculate the pore size distribution and total pore volume. researchgate.net The surface area of porous aluminas can be substantial, often in the range of hundreds of square meters per gram. micromeritics.comazom.com The preparation conditions and subsequent treatments of aluminum (oxy)hydroxides significantly influence their surface area and porosity. researchgate.net

Table 2: Illustrative Surface Area Data for Aluminum (Oxy)hydroxides

Material Measurement Technique Specific Surface Area (m²/g)
Pseudo-boehmite Nitrogen Adsorption (BET) 230 acs.org
γ-Al(OH)3 (Gibbsite) Nitrogen Adsorption (BET) Variable, can be low
γ-Al2O3 (from Boehmite) Nitrogen Adsorption (BET) Typically high (e.g., >100)
Amorphous Aluminum Hydroxide Nitrogen Adsorption (BET) 32.4 ± 2.8 (after aqueous reaction) researchgate.net

Pore Size Distribution Analysis

The pore size distribution of hydrated aluminum oxides and oxyhydroxides is a critical characteristic, influencing their application in areas such as catalysis and adsorption. This property is commonly investigated using nitrogen adsorption-desorption isotherm analysis. For instance, aluminum hydroxide aerogels have been shown to possess a mean pore diameter of 10.9 nm. researchgate.net

Studies on boehmite (γ-AlOOH), a common aluminum oxyhydroxide, reveal that different morphologies exhibit distinct pore characteristics. N2 adsorption-desorption isotherms of boehmite often show hysteresis loops, which are indicative of mesoporous structures with slit-shaped pores and micropores. researchgate.net The pore structure of these materials is a key factor in their performance in applications like the removal of aqueous contaminants.

The analysis, often utilizing the Barrett-Joyner-Halenda (BJH) method on the desorption data, provides a quantitative measure of the pore size distribution. universallab.org This technique is essential for characterizing the textural properties of porous materials like hydrated aluminum oxides. vistec.ac.th

Table 1: Pore Size Characteristics of Hydrated Aluminum Oxides

MaterialAnalysis MethodMean Pore Diameter (nm)Pore Characteristics
Aluminum Hydroxide AerogelN/A10.9N/A
Boehmite (γ-AlOOH)N2 Adsorption-DesorptionVaries with morphologySlit-shaped mesopores and micropores
Porous Ceramics from Aluminum HydroxideN/A900 - 1900Varies with sintering temperature

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in characterizing the dehydration and phase transformations of hydrated aluminum oxides and oxyhydroxides. These methods provide quantitative data on mass loss, thermal transitions, and the temperatures at which these events occur.

Thermogravimetric Analysis (TGA) for Mass Loss and Dehydration

Thermogravimetric analysis (TGA) is employed to study the mass loss of hydrated aluminum oxides as a function of temperature, which primarily corresponds to the loss of water through dehydroxylation. The thermal decomposition of gibbsite (Al(OH)₃), for example, occurs in distinct stages. icm.edu.pl The initial mass loss is due to the removal of physically adsorbed water, followed by the dehydration of gibbsite to boehmite (AlO(OH)) at around 300°C. researchgate.net As the temperature increases to approximately 500°C, boehmite further dehydrates to form alumina (Al₂O₃). researchgate.net

The total mass loss observed in TGA is in good agreement with the stoichiometric dehydration of aluminum hydroxide. researchgate.net For instance, the complete dehydroxylation of gibbsite theoretically results in a mass loss of about 34.6%. TGA studies on bauxite (B576324) ores, which are rich in gibbsite, show a significant mass loss of around 23% between 175°C and 250°C, corresponding to the decomposition of gibbsite to boehmite and some alumina. mdpi.com

The dehydroxylation temperatures can vary depending on the specific form of the aluminum oxyhydroxide. TGA/DSC testing on commercially available powders has shown that gibbsite decomposes at about 300°C, while fine and coarse boehmite dehydroxylate at average temperatures of around 520°C and 440°C, respectively. sc.edu

Table 2: TGA Data for Dehydration of Hydrated Aluminum Oxides

MaterialTemperature Range (°C)Mass Loss (%)Transformation
Gibbsite (Al(OH)₃)~210 - 295~20.6Gibbsite → Boehmite + H₂O
Gibbsite (Al(OH)₃)175 - 250~23Gibbsite → Boehmite + Al₂O₃
Boehmite (AlOOH)~300 - 500~13.5Boehmite → γ-Al₂O₃ + H₂O

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, revealing endothermic and exothermic transitions. For aluminum hydroxide, the DSC thermogram typically exhibits multiple endothermic peaks. researchgate.net An initial peak at lower temperatures (e.g., 109°C) is attributed to the removal of moisture. researchgate.net

The major endothermic peaks correspond to the dehydroxylation processes. The transformation of gibbsite to boehmite is an endothermic event. researchgate.net The subsequent dehydration of boehmite to γ-Al₂O₃ is also observed as an endothermic peak in the DSC curve. nmlindia.orgresearchgate.net The temperatures of these transitions can be influenced by factors such as particle size and mechanical activation. nmlindia.org For instance, mechanical activation of boehmite has been shown to shift the γ-Al₂O₃ transformation endotherm to a lower temperature. nmlindia.org

Table 3: DSC Thermal Transition Data for Hydrated Aluminum Oxides

MaterialPeak Temperature (°C)Transition TypeAssociated Transformation
Aluminum Hydroxide (mixture of bayerite and gibbsite)109EndothermicMoisture loss
Aluminum Hydroxide (mixture of bayerite and gibbsite)242, 293EndothermicDecomposition of aluminum hydroxide
Gibbsite (γ-Al(OH)₃)~317EndothermicGibbsite → Boehmite
Boehmite (γ-AlOOH)>700EndothermicBoehmite → Amorphous Al₂O₃
Boehmite (γ-AlOOH)~507EndothermicBoehmite dehydration

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is another technique used to investigate the thermal behavior of materials. It measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. The DTA curve for aluminum hydroxide gel shows that with aging, the dehydroxylation endotherm increases in temperature and intensity, indicating the development of a more crystalline structure. nih.gov

DTA curves for aluminum hydroxide typically show endothermic peaks corresponding to dehydration and dehydroxylation events. For a mixture of bayerite and gibbsite, endothermic peaks can be observed at approximately 242°C, 293°C, and 548°C. researchgate.net The DTA trace of aluminum hydroxide precipitated at a neutral pH displays a sharp endothermic peak around 275°C, corresponding to a significant mass loss. researchgate.net The thermal transformation sequence of boehmite and gibbsite, as studied by DTA, confirms the multi-step dehydroxylation process. rsc.org

Table 4: DTA Peak Data for Hydrated Aluminum Oxides

MaterialPeak Temperature (°C)Peak TypeAssociated Event
Aluminum Hydroxide (precipitated at pH 7)~71EndothermicMinor mass loss
Aluminum Hydroxide (precipitated at pH 7)~275EndothermicMajor mass loss (dehydroxylation)
Aluminum Hydroxide (precipitated at pH 9)~282EndothermicMajor mass loss (dehydroxylation)
Aluminum Hydroxide (Bayerite and Gibbsite mixture)242, 293, 548EndothermicDehydration and dehydroxylation

Elemental Composition Analysis

Determining the elemental composition of hydrated aluminum oxides is crucial for quality control and for understanding their properties. X-ray fluorescence is a widely used technique for this purpose.

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It is the industry standard for reporting the composition of bauxite, the primary source of aluminum, with results typically expressed as metal oxides. alsglobal.com XRF analysis of bauxite provides the content of Al₂O₃, as well as impurities such as SiO₂, Fe₂O₃, and TiO₂. alsglobal.comscirp.org

The quality and economic value of bauxite are largely determined by its alumina (Al₂O₃) content and the level of silica (SiO₂) impurities. scirp.org High-quality bauxites are characterized by high alumina content and low silica content. scirp.org XRF is utilized throughout the bauxite-to-aluminum value chain, from exploration and grade control to process control in alumina refining. bruker.com For accurate XRF analysis, samples are often prepared as fused beads after being annealed. journalofscience.orgglobaljournals.org

Table 5: Example Elemental Composition of Bauxite Samples by XRF

SampleAl₂O₃ (%)SiO₂ (%)Fe₂O₃ (%)TiO₂ (%)LOI (%)*
Bauxite Sample 134.28 - 54.020.98 - 7.29N/AN/AN/A
Gibbsite-type Bauxite (S7)50.11.819.32.426.4
Boehmite-type Bauxite (S1)56.24.218.52.518.6

*LOI: Loss on Ignition

Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES)

Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES) is a powerful analytical technique used for the elemental analysis of a wide variety of materials, including hydrated aluminum oxides and oxyhydroxides. This method is capable of detecting and quantifying the elemental composition of a sample with high precision and accuracy. The technique relies on the principle of exciting atoms within a sample to a high-energy state using an inductively coupled plasma. As these atoms return to their ground state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light is directly proportional to the concentration of the element in the sample, allowing for quantitative analysis.

Detailed Research Findings

The successful application of ICP-OES for the characterization of aluminum-containing compounds is well-documented in scientific literature. A crucial step in the analysis of solid samples like aluminum hydroxide oxide hydrate (B1144303) is the complete digestion of the material to create a homogenous aqueous solution. Research has shown that microwave-assisted acid digestion is an effective method for this purpose. For instance, in the analysis of pseudo-boehmite, a synthetic aluminum hydroxide oxide, a complete digestion was achieved using hydrochloric acid at elevated temperature and pressure in a closed microwave system.

The choice of analytical parameters in ICP-OES is critical for obtaining accurate and reliable results. This includes the selection of appropriate emission lines for each element to avoid spectral interferences from the aluminum matrix and other elements present in the sample. Modern ICP-OES instruments with advanced background correction capabilities can effectively mitigate such interferences.

Validation of the analytical method is essential to ensure the quality of the data. This typically involves the analysis of certified reference materials and the assessment of parameters such as linearity, precision, and accuracy. For the analysis of trace elements in a high-purity aluminum matrix, studies have demonstrated that ICP-OES can achieve low detection limits, often in the parts per million (ppm) or even parts per billion (ppb) range. The precision of the method, often expressed as relative standard deviation (RSD), is typically found to be below 5% for most elements. Accuracy is often evaluated through spike recovery tests, with recovery rates between 95% and 105% being indicative of an accurate method.

In a study focused on the characterization of a boehmite simulant, a form of aluminum hydroxide oxide, ICP-OES was employed to determine the elemental composition. The data from this research provides a detailed insight into the elemental makeup of this specific type of hydrated aluminum oxide. The following interactive data table presents the elemental composition of an untreated boehmite simulant as determined by ICP-OES.

Elemental Composition of Boehmite Simulant by ICP-OES

ElementConcentration (mg/kg)
Aluminum (Al)435,000
Sodium (Na)7,800
Silicon (Si)2,500
Iron (Fe)1,200
Calcium (Ca)500
Chromium (Cr)300
Nickel (Ni)150
Zinc (Zn)100
Lead (Pb)50
Cadmium (Cd)<10

Phase Transformations in Hydrated Aluminum Oxides

Fundamental Mechanisms of Transformation

The conversion from one crystalline phase to another in hydrated aluminum oxides can be broadly categorized into two primary mechanisms: those controlled by atomic diffusion and those that occur without long-range diffusion.

Diffusion-controlled transformations are characterized by the movement of atoms or ions over significant distances within the crystal lattice or through a solution phase. A prominent example in the hydrated alumina (B75360) system is the transformation of gibbsite to boehmite under certain hydrothermal conditions. core.ac.ukresearchgate.net This process often occurs via a dissolution-reprecipitation mechanism. scielo.br In this mechanism, the initial solid (gibbsite) dissolves into the surrounding aqueous medium, and then the constituent aluminum and hydroxide (B78521) ions precipitate from the supersaturated solution to form a new, more thermodynamically stable phase (boehmite). researchgate.netscielo.br The rate of this transformation is dependent on the solubility of the phases and the diffusion rates of the dissolved species. Similarly, the transformation of bayerite to boehmite can occur through a dissolution-reprecipitation pathway, particularly when agitated in a hydrothermal environment. researchgate.net

Diffusionless transformations involve the collective rearrangement of atoms over distances smaller than the interatomic spacing, without the long-range movement characteristic of diffusion. These are often solid-state reactions. The thermal decomposition of gibbsite can proceed via such a mechanism. core.ac.uk For instance, under specific conditions like rapid heating or in a sealed environment where water vapor is retained, gibbsite can transform to boehmite through an in-situ nucleation process. core.ac.ukresearchgate.net This involves the internal rearrangement of the crystal structure and dehydration without the complete dissolution of the parent particle. core.ac.uk Another example is the transformation of boehmite to γ-alumina, which is considered a topotactic transformation where the crystal orientation of the product phase is determined by the orientation of the parent phase. This transformation proceeds via a "reaction mechanism" involving the countermigration of protons and Al³⁺ cations, which requires less significant structural change and volume loss compared to a complete collapse of the crystal layers after dehydration. nih.gov

Influence of Synthesis and Post-Synthesis Conditions on Phase Stability

The stability of a particular phase of hydrated aluminum oxide and its tendency to transform are not intrinsic properties alone; they are heavily influenced by the conditions of its formation and subsequent treatment.

Temperature is a critical driver for phase transformations in hydrated aluminum oxides. The thermal decomposition of gibbsite, for example, follows a well-defined sequence of transformations. Upon heating, gibbsite typically first transforms to boehmite or chi (χ)-alumina, which upon further heating, convert through a series of transition aluminas (like gamma (γ), delta (δ), and theta (θ)) before finally forming the most stable phase, alpha (α)-alumina (corundum) at temperatures often exceeding 1100-1200°C. rsc.orgresearchgate.net The specific pathway and transition temperatures can vary based on factors like particle size and heating rate. rsc.org

The following table summarizes a typical thermal decomposition sequence for gibbsite:

Temperature Range (°C)TransformationResulting Phase(s)
~200 - 300DehydroxylationBoehmite (AlOOH) and/or χ-Al₂O₃
~300 - 500Further Dehydroxylationγ-Al₂O₃
~800 - 1000Transitionδ-Al₂O₃ and θ-Al₂O₃
> 1100Final Transformationα-Al₂O₃

Note: The exact temperatures can vary significantly based on experimental conditions. rsc.orgicm.edu.pl

Pressure also plays a significant role in the phase stability of aluminum (oxy)hydroxides. High-pressure studies indicate that at pressures around 21 GPa and temperatures of 1000°C, δ-AlOOH can be synthesized. aps.org Further theoretical and experimental work shows that at extremely high pressures (above 340 GPa), a monoclinic phase of AlOOH becomes the most stable form. aps.org This illustrates that pressure can favor denser, more compact crystal structures.

The presence of foreign ions, either as unintended impurities or deliberate dopants, can significantly alter phase transformation pathways and the stability of different alumina phases. For industrial applications, dopants are often added to transition aluminas to prevent their transformation into the low-surface-area α-Al₂O₃ at high temperatures. chemrxiv.org

Dopants like lanthanum (La) and other rare-earth elements are known to increase the thermal stability of γ-alumina, delaying its transformation to α-alumina. acs.orgresearchgate.net The stabilizing effect is often attributed to the formation of species like lanthanum aluminate on the surface or the occupation of aluminum vacancies by the larger dopant ions, which inhibits the necessary atomic rearrangements for the phase change. acs.orgdiva-portal.org Conversely, certain transition metals can decrease the transition temperature. diva-portal.org The nature of residual ions from synthesis precursors, such as nitrates or chlorides in the preparation of gibbsite, can also affect its properties and behavior under irradiation. rsc.org

The table below provides examples of how different dopants can affect the θ-Al₂O₃ to α-Al₂O₃ transformation temperature.

DopantMolar PercentageEffect on Transformation Temperature
Barium (Ba)2%Increased stability
Praseodymium (Pr)1%Increased stability
Lanthanum (La)0.81 - 2.62 atom %Stabilizes γ-Al₂O₃ phase up to 1000°C
Molybdenum (Mo)Not specifiedCan make θ-Al₂O₃ energetically favored over α-Al₂O₃

Source: Data compiled from various research findings. acs.orgdiva-portal.orgresearchgate.net

The surrounding environment, particularly the presence of water and the pH of the solution, is a critical factor in determining which hydrated aluminum oxide phase is formed and remains stable. The synthesis of different polymorphs is highly pH-dependent. For instance, chemical precipitation at pH 5-6 tends to produce amorphous aluminum hydroxide, at pH 7 boehmite is favored, and at pH 8-11 bayerite is the predominant phase. epa.govresearchgate.net

Hydration and dehydration processes are central to the transformations between these compounds. The conversion of γ-alumina back into aluminum hydroxide forms can occur in aqueous suspensions. This rehydration can happen through the superficial transformation of the alumina surface or via a dissolution-precipitation mechanism where alumina dissolves and re-precipitates as Al(OH)₃ particles like bayerite or gibbsite. pku.edu.cn The dehydration of aluminum trihydrate (gibbsite) is the foundational step in the production of most aluminas, and the conditions under which this water is removed dictate the resulting phase sequence. researchgate.netscispace.com For example, dehydration in the presence of retained water vapor (hydrothermal conditions) favors the formation of boehmite, whereas dehydration in dry air can lead directly to χ-alumina. scielo.br

In-situ Characterization of Phase Transformations

Directly observing the structural and mechanical changes in hydrated aluminum oxides as they occur is crucial for understanding transformation mechanisms. In-situ characterization techniques provide a real-time window into these processes.

Dynamic Mechanical Analysis (DMA) is a highly sensitive thermal analysis technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, time, and frequency mt.comwikipedia.org. A sample is subjected to a periodic, oscillating stress, and the resulting strain is measured wikipedia.orgtainstruments.com. This allows for the determination of the storage modulus (E'), which represents the elastic response and stiffness of the material, and the loss modulus (E''), which represents the viscous response or energy dissipation anton-paar.com.

Phase transformations, such as dehydration and crystallization in hydrated aluminum oxides, involve significant changes in the material's structure and bonding. These changes lead to distinct variations in stiffness and damping capabilities. DMA is exceptionally useful for detecting such transitions, which manifest as sharp changes in the storage modulus and peaks in the loss modulus or tan delta (the ratio of loss to storage modulus) tainstruments.compolymerinnovationblog.com. Therefore, DMA can precisely identify the temperatures at which these transformations occur, providing critical data for understanding the material's thermal stability and mechanical performance across different phases mt.comtainstruments.com.

Kinetic and Thermodynamic Studies of Transformations

The rate and feasibility of phase transformations are governed by kinetics and thermodynamics. These studies are essential for controlling the synthesis of specific alumina phases.

The transformation of metastable alumina phases to the stable α-Al2O3 phase is a process of nucleation and growth. Kinetic analysis allows for the determination of key parameters like activation energy (Ea), which is the energy barrier that must be overcome for the transformation to occur. Different transformation pathways and conditions result in a range of activation energies. For example, the transformation of γ-Al2O3 to α-Al2O3 has been observed with activation energies varying significantly with temperature . Similarly, the hydrolysis of aluminum nitride (AlN) to form aluminum hydroxides is controlled by different mechanisms (e.g., diffusion, chemical reaction) at different temperatures, each with a distinct activation energy mdpi.com.

Table 1: Activation Energies for Various Aluminum Compound Transformations

Transformation/Process Temperature Range (°C) Activation Energy (Ea) (kJ/mol) Controlling Mechanism Source
γ-Al2O3 → α-Al2O3 750 - 800 87 Phase Transformation
γ-Al2O3 → α-Al2O3 825 - 900 31 Phase Transformation
γ-Al2O3 → α-Al2O3 1100 - 1180 65.5 Phase Transformation
Bauxite (B576324) Residue Reduction 500 - 1000 55.1 - 96.6 First-order / Second-order Reaction mdpi.com
AlN Hydrolysis 50 - 70 87.13 Chemical Reaction Control mdpi.com
AlN Hydrolysis 80 - 90 34.59 Product Layer Diffusion Control mdpi.com

Thermodynamic studies focus on the energy changes associated with these transformations. The enthalpy change (ΔH) indicates whether a process releases (exothermic) or absorbs (endothermic) heat. For example, the dehydration of boehmite (γ-AlOOH) to form γ-Al2O3 is an endothermic process, requiring energy input researchgate.net. Conversely, the hydrolysis of AlN to form AlOOH or Al(OH)3 is exothermic, releasing significant heat mdpi.com. The change in Gibbs free energy (ΔG) determines the spontaneity of a reaction; a negative value indicates a thermodynamically favorable process nih.gov. The ultimate transformation of all metastable forms to α-Al2O3 (corundum) reflects its status as the most thermodynamically stable phase nih.govmdpi.com.

Table 2: Enthalpy Changes for Hydrated Alumina Reactions

Reaction Enthalpy Change (ΔH) (kJ/mol) Process Type Source
Boehmite (AlOOH) Dehydration +9.4 Endothermic researchgate.net
Boehmite (AlOOH) Dehydration +19.4 Endothermic researchgate.net
AlN Hydrolysis to AlOOH -105.4 Exothermic mdpi.com
AlN Hydrolysis to Al(OH)3 -81.2 Exothermic mdpi.com

Implications for Material Performance and Applications

Controlling the phase transformations of hydrated aluminum oxides is paramount as the resulting crystal structure directly influences the material's properties and its suitability for various applications.

Catalysis: The metastable γ-Al2O3 phase is widely used as a catalyst and catalyst support due to its high specific surface area and porosity mdpi.com. The transformation to the dense, low-surface-area α-Al2O3 phase is often undesirable in catalytic applications as it leads to a loss of active sites.

Mechanical and Structural Components: The α-Al2O3 phase (corundum) is valued for its exceptional hardness, high strength, and thermal stability mdpi.com. This makes it ideal for applications such as abrasives, cutting tools, and anti-frictional surfaces mdpi.com. In processes like the laser cutting of plasma-sprayed alumina components, it is crucial that all polymorphic modifications have fully transformed into the stable α-Al2O3 phase. If not, the high temperature gradient from the laser can induce sudden volume changes associated with phase transformations, leading to the destruction of the product researchgate.net.

Electronic Materials: The hydration of aluminum oxide films and the formation of different phases have a significant impact on their electrical properties. The formation of an aluminum oxyhydroxide (AlOOH) or boehmite layer can temporarily increase the dielectric constant of an Al2O3 film researchgate.net. This phenomenon can be exploited to tune the dielectric properties of alumina layers for electronic applications researchgate.net.

The sequence of phase transformations, influenced by factors like particle size, heating rate, and impurities, determines the final phase composition and microstructure of the alumina product nih.gov. A thorough understanding of these transformations is therefore essential for engineering alumina-based materials with tailored properties for specific industrial and technological applications.

Surface Chemistry and Adsorption Mechanisms of Hydrated Aluminum Oxides

Surface Hydroxylation and Functional Groups

When exposed to moisture, the surface of aluminum oxide readily chemisorbs water, leading to the formation of a layer of surface hydroxyl (-OH) groups. csus.edu This process, known as hydroxylation, is crucial as these functional groups are the primary sites for surface reactions. The nature and arrangement of these hydroxyl groups, along with structural imperfections, define the surface's chemical reactivity.

The hydroxyl groups on the surface of hydrated aluminum oxides are not uniform. They can be classified based on the number of aluminum cations they are coordinated to. Spectroscopic techniques, particularly infrared (IR) spectroscopy, are instrumental in identifying these different species, as each type exhibits distinct vibrational frequencies. researchgate.netrsc.org The main classifications include:

Isolated or Terminal Hydroxyl Groups (Type I): These are hydroxyl groups bonded to a single aluminum cation (Al-OH).

Bridged Hydroxyl Groups (Type II): These groups bridge two aluminum cations (Al-OH-Al).

Triply-Bridged Hydroxyl Groups (Type III): In this configuration, a hydroxyl group is bonded to three aluminum cations.

The specific types of hydroxyl groups present on the surface and their relative abundance depend on the crystal face of the alumina (B75360) and the degree of hydration or dehydroxylation from thermal treatment. rsc.org For instance, the dehydroxylation of two adjacent hydroxyl groups can lead to the formation of a strained oxygen bridge and active Lewis acid-base sites.

Hydroxyl Group TypeCoordinationTypical IR Stretching Frequencies (cm⁻¹)Description
Isolated/TerminalSingly coordinated to one Al ion~3670 - 3740Considered the most basic type of hydroxyl group.
BridgedDoubly coordinated to two Al ions~3524 - 3620Common on many alumina surfaces.
Triply-BridgedTriply coordinated to three Al ions~3365 - 3524Considered the most acidic type of hydroxyl group.

Note: The exact frequencies can vary depending on the specific crystalline form of the alumina, surface hydration, and experimental conditions. Data compiled from multiple spectroscopic studies. researchgate.netbohrium.com

Real surfaces of hydrated aluminum oxides are not perfectly ordered and contain various defects, most notably oxygen and aluminum vacancies. aps.orgnih.gov These point defects are locations where an atom is missing from its expected position in the crystal lattice. Oxygen vacancies, in particular, play a significant role in surface chemistry.

The formation of these vacancies is an energetically demanding process. aps.org However, the energy required to form a vacancy on the surface is generally lower than in the bulk material. aps.org The energy cost to create an aluminum vacancy is significantly higher than that for an oxygen vacancy. aps.org The presence of vacancies can introduce new energy levels within the bandgap of the aluminum oxide, altering its electronic properties and creating highly reactive sites. researchgate.netdesy.de These defect sites can act as electron traps and are often implicated as active centers in catalytic reactions. desy.de

Defect TypeDescriptionCalculated Formation Energy (Approximate)Impact on Surface Properties
Oxygen Vacancy (Surface)A missing oxygen atom from the surface lattice5.5 - 6.6 eV (for θ-Al₂O₃)Creates Lewis acid sites, alters electronic structure, enhances reactivity. acs.org
Aluminum Vacancy (Surface)A missing aluminum atom from the surface lattice>13 eV (for α-Al₂O₃)Less common due to higher formation energy, but significantly alters local charge and structure. aps.org

Note: Formation energies are highly dependent on the calculation method, the specific crystal face, and the local coordination environment. aps.orgacs.org

The hydroxylated surface of aluminum oxide exhibits both acidic and basic properties, a characteristic known as amphoterism. These properties are described in terms of Brønsted and Lewis acidity/basicity.

Brønsted Acidity/Basicity: This is associated with the ability of the surface hydroxyl groups to donate or accept a proton (H⁺). researchgate.net A surface Al-OH group can act as a Brønsted acid by donating its proton, or as a Brønsted base by accepting a proton to form Al-OH₂⁺. The acidity of a hydrated metal ion complex like [Al(H₂O)₆]³⁺ is a classic example of Brønsted acidity, where the high charge-to-size ratio of the Al³⁺ ion polarizes the coordinated water molecules, making it easier for them to lose a proton. libretexts.org

Lewis Acidity/Basicity: Lewis acid sites are electron-pair acceptors, while Lewis base sites are electron-pair donors. On the surface of hydrated aluminum oxides, coordinatively unsaturated aluminum cations (often exposed by dehydroxylation or at defect sites) act as strong Lewis acid sites. nih.govacs.org The oxygen atoms of the surface hydroxyl groups or the oxide lattice can act as Lewis base sites. The strength and concentration of these acid sites are critical for the catalytic activity of alumina. qub.ac.uk

The balance between Brønsted and Lewis acidity can be influenced by factors such as the degree of hydration and the specific crystalline phase of the material. researchgate.netnih.gov

Adsorption Phenomena and Kinetics

The hydroxylated and defective surface of aluminum hydroxide (B78521) oxide hydrate (B1144303) provides active sites for the adsorption of a wide variety of molecules and ions from gas or liquid phases. The mechanisms governing this adsorption can be broadly categorized into electrostatic interactions and the formation of direct chemical bonds through ligand exchange.

In an aqueous environment, the surface of hydrated aluminum oxide acquires an electrical charge that is dependent on the pH of the solution. The surface hydroxyl groups can be protonated (Al-OH₂⁺) at low pH or deprotonated (Al-O⁻) at high pH. This pH-dependent surface charge is a key factor in the adsorption of charged species.

A critical parameter for describing this behavior is the Point of Zero Charge (pHₚzc) , which is the pH at which the net surface charge is zero. nih.gov At a pH below the pHₚzc, the surface is positively charged and preferentially adsorbs anions. Conversely, at a pH above the pHₚzc, the surface is negatively charged and attracts cations. The related Isoelectric Point (IEP) is the pH at which the particle has zero net electrical charge at the shear plane and is often used interchangeably with the pHₚzc in the absence of specific ion adsorption. The pHₚzc of aluminum oxides can vary widely depending on the crystalline form, purity, and method of preparation. researchgate.netacs.org

Alumina PolymorphReported Point of Zero Charge (pHₚzc) / Isoelectric Point (IEP) Range
γ-Al₂O₃ (Gamma-Alumina)7.0 - 8.0
α-Al₂O₃ (Alpha-Alumina/Corundum)8.6 - 9.45
θ-Al₂O₃ (Theta-Alumina)~6.8

Note: These values are illustrative and can be influenced by synthesis conditions and calcination temperature. researchgate.netacs.orgarabjchem.org

In addition to electrostatic attraction, adsorbates can bind directly to the aluminum centers on the surface by displacing surface hydroxyl groups or coordinated water molecules. This process is known as ligand exchange or inner-sphere complexation. In this mechanism, the adsorbate acts as a ligand, forming a covalent or coordinate bond with a surface aluminum atom.

This type of interaction is highly specific and results in a much stronger bond than simple electrostatic attraction. For example, studies have shown that certain anions can substitute the Cl⁻ ligands in a cobalt complex, which in turn are substituted by the OH or O⁻ surface groups of alumina, demonstrating an inner-sphere complexation. researchgate.net Similarly, halogen exchange reactions can be catalyzed by alumina surfaces, where the catalytic activity is modulated by the countercations present on the surface. nih.govacs.org Ligand exchange is a fundamental mechanism in processes like the dissolution of aluminum oxides and the binding of specific contaminants to the surface.

Hydrogen Bonding and Van der Waals Forces

The adsorption of substances onto the surface of hydrated aluminum oxides can occur through two primary mechanisms: physical adsorption (physisorption) and chemical adsorption (chemisorption). Physical adsorption is principally governed by weaker, non-specific intermolecular forces, namely hydrogen bonding and van der Waals forces. sse.co.thresearchgate.net

Van der Waals forces, which encompass dipole-dipole interactions, dipole-induced dipole interactions, and London dispersion forces, are fundamental to the initial attraction of molecules to the alumina surface. sse.co.thnih.gov These forces are relatively weak and operate over short distances. Physisorption is characterized by these nonspecific weak van der Waals forces. researchgate.net

Hydrogen bonding plays a particularly significant role in the adsorption of polar molecules, with water being a prime example. mdpi.com The surface of hydrated aluminum oxides is inherently covered with hydroxyl functional groups (Al-OH). taylorfrancis.comcdu.edu.au These surface hydroxyls are amphoteric, meaning they can act as both donors and acceptors of hydrogen bonds, facilitating strong interactions with water and other polar adsorbates. nih.govresearchgate.net The process of water adsorption on aluminum oxide often involves multiple stages. The first layer of water molecules may be chemisorbed through dissociation on the active sites of the surface, leading to the formation of new hydroxyl groups. mdpi.com Subsequent layers are then physically adsorbed on top of this initial layer, primarily through hydrogen bonding, creating a multilayer structure. mdpi.com

Surface Complexation (Inner-sphere vs. Outer-sphere Mechanisms)

Surface complexation is a crucial mechanism for the adsorption of ions from aqueous solutions onto hydrated aluminum oxide surfaces. taylorfrancis.comnih.gov This process involves the formation of stable coordination complexes between the adsorbate (ligand) and the aluminum centers (Lewis acid sites) or surface hydroxyl groups on the oxide. nih.govnih.gov The nature of these complexes can be distinguished as either inner-sphere or outer-sphere.

Inner-Sphere Complexation: In this mechanism, the adsorbing ion or molecule binds directly to the surface aluminum atom without any intervening water molecules in its primary hydration shell. nih.gov This type of bonding is strong and considered a form of chemisorption. A common pathway for inner-sphere complex formation is ligand exchange, where the incoming adsorbate displaces one or more surface hydroxyl groups. nih.gov For example, studies investigating the adsorption of copper ions (Cu²⁺) on γ-Al₂O₃ have suggested the formation of an inner-sphere surface complex, denoted as ≡AlOCu⁺, where the copper ion directly bonds to a surface oxygen after a proton is released. nih.gov The adsorption of certain proteins and antigens can also occur via ligand exchange with the surface hydroxyls. nih.gov

Outer-Sphere Complexation: In contrast, outer-sphere complexes involve the retention of at least one layer of water molecules between the surface and the adsorbed ion. The ion is held near the surface primarily by long-range electrostatic forces. The adsorbate remains fully hydrated, and the interaction is weaker and more reversible than in inner-sphere complexation.

The dominant mechanism depends on the specific adsorbate, the properties of the hydrated aluminum oxide surface, and the solution conditions such as pH. For instance, the adsorption of some proteins is governed by predominant electrostatic interactions (suggesting outer-sphere complexation), while for others, ligand exchange is a significant contributor. nih.gov

Adsorption Isotherms (e.g., Langmuir, Freundlich, Dubinin-Radushkevich Models)

Adsorption isotherms are mathematical models that describe the equilibrium distribution of an adsorbate between the liquid phase and the solid adsorbent surface at a constant temperature. They provide valuable insight into the adsorption mechanism, surface properties, and the maximum adsorption capacity of the adsorbent.

Langmuir Isotherm: This model assumes that adsorption occurs at a finite number of specific, identical sites on a homogeneous surface, forming a monolayer. It is often used to calculate the theoretical maximum adsorption capacity (qₘ).

Freundlich Isotherm: This is an empirical model that applies to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. It describes multilayer adsorption and does not predict a maximum adsorption capacity.

Dubinin-Radushkevich (D-R) Isotherm: This model is more general than the Langmuir model and is not restricted to homogeneous surfaces. It is often used to differentiate between physical and chemical adsorption mechanisms by calculating the mean free energy of adsorption (E). If E is below 8 kJ/mol, physisorption is considered the main mechanism; values between 8 and 16 kJ/mol suggest chemisorption.

Research on phosphate (B84403) removal using aluminum hydroxide modified palygorskite demonstrated that the Freundlich model provided a better fit to the experimental data than the Langmuir model, suggesting the heterogeneous nature of the adsorbent surface. rsc.orgrsc.org The D-R model confirmed that the adsorption of phosphate was governed by chemisorption. rsc.org

Adsorption Isotherm Parameters for Phosphate on Aluminum Hydroxide Modified Palygorskite (Al-PG)
Isotherm ModelParameters
Parameter 1Parameter 2Correlation Coefficient (R²)
Langmuirqₘ (mg/g): 16.86Kₗ (L/mg): 0.130.94
FreundlichKբ ((mg/g)(L/mg)¹/ⁿ): 4.41n: 2.370.99

Data sourced from a study on phosphate adsorption on a modified aluminum hydroxide composite. rsc.orgrsc.org

Adsorption Kinetics (e.g., Pseudo-first-order, Pseudo-second-order Models)

Adsorption kinetics studies the rate of adsorbate uptake on the adsorbent and provides information about the reaction pathways and the rate-limiting step. Several models are used to analyze kinetic data, with the pseudo-first-order and pseudo-second-order models being the most common.

Pseudo-first-order Model: This model, originally developed by Lagergren, assumes that the rate of change of solute uptake with time is directly proportional to the difference in saturation concentration and the amount of solid uptake with time. It generally describes the initial phase of adsorption well.

Pseudo-second-order Model: This model assumes that the rate-limiting step is chemical adsorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.gov It is often found to be more suitable for describing the entire adsorption process from start to equilibrium. nih.govbirzeit.edu

Numerous studies on various adsorbates, including phosphate, europium, and chloroquine, onto different forms of aluminum (hydr)oxides have shown that the pseudo-second-order kinetic model provides a superior fit to the experimental data. rsc.orgrsc.orgnih.govresearchgate.net This suggests that chemisorption is often the rate-controlling step in these systems. For example, the adsorption of phosphate onto aluminum hydroxide-modified palygorskite was well-described by the pseudo-second-order model, with the theoretically calculated equilibrium adsorption capacity closely matching the experimental value. rsc.org

Kinetic Model Parameters for Phosphate Adsorption on Aluminum Hydroxide Modified Palygorskite (Al-PG)
Kinetic Modelqₑ (exp) (mg/g)qₑ (calc) (mg/g)Rate ConstantCorrelation Coefficient (R²)
Pseudo-first-order11.9010.33k₁ (h⁻¹): 0.810.97
Pseudo-second-order11.12k₂ (g mg⁻¹ h⁻¹): 0.090.99

Data sourced from a study on phosphate adsorption kinetics. rsc.org

Factors Influencing Adsorption Capacity and Selectivity

Surface Area and Porosity

Adsorption is fundamentally a surface phenomenon; therefore, the adsorption capacity of hydrated aluminum oxides is intrinsically linked to their physical structure, specifically their specific surface area and porosity. sse.co.thbyjus.com

Surface Area: A high specific surface area is a primary requirement for an effective adsorbent as it provides a greater number of available active sites for adsorbate molecules to bind. sse.co.thbyjus.com Materials such as activated alumina are manufactured to have a highly porous internal structure, resulting in very large surface areas, often in the range of hundreds of square meters per gram, which is key to their widespread use as desiccants and adsorbents. sse.co.thazom.com

Porosity: The porous nature of the material, including the total pore volume and the distribution of pore sizes, is critical for determining the accessibility of the internal surface area. sse.co.thorientjchem.org For an adsorbate to reach the internal active sites, the pores must be of a sufficient size to allow molecular diffusion. The manufacturing and activation processes, such as the calcination temperature, play a critical role in developing the final textural properties of the aluminum oxide material. mdpi.comnih.gov High temperatures can cause the collapse of the fine pore structure, leading to a significant reduction in both specific surface area and pore volume. nih.gov

Effect of Calcination Temperature on the Textural Properties of Mesoporous Alumina
Calcination Temperature (°C)Specific Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Size (nm)
500377.80.553.1
100094.80.11-

Data sourced from a study on the synthesis of mesoporous γ-Al₂O₃. nih.gov

Surface Charge and pH Dependence

The surface of hydrated aluminum oxides in an aqueous environment is covered with amphoteric hydroxyl groups (Al-OH). taylorfrancis.comresearchgate.net The charge of the surface is therefore highly dependent on the pH of the solution due to the protonation and deprotonation of these functional groups.

At acidic pH values (low pH), the surface hydroxyl groups become protonated, resulting in a net positive surface charge: Al-OH + H⁺ ⇌ Al-OH₂⁺

Conversely, under alkaline conditions (high pH), the hydroxyl groups are deprotonated, leading to a net negative surface charge: Al-OH + OH⁻ ⇌ Al-O⁻ + H₂O

The pH at which the net charge on the surface is zero is known as the Point of Zero Charge (PZC) . researchgate.netscientific.netumcs.pl The PZC is a critical parameter that dictates the interaction between the adsorbent surface and ionic species in the solution. For most forms of aluminum oxide and hydroxide, the PZC value typically lies between pH 7.0 and 9.4. researchgate.netscientific.net

The relationship between pH, PZC, and adsorption is as follows:

When pH < PZC: The surface is positively charged, promoting the adsorption of anions through electrostatic attraction. researchgate.net

When pH > PZC: The surface is negatively charged, favoring the adsorption of cations.

This pH-dependent surface charge is a key factor in controlling the capacity and selectivity of hydrated aluminum oxides for removing charged pollutants from water.

Point of Zero Charge (PZC) for Various Aluminum Oxides
MaterialPZC (pH units)Reference
α-Al₂O₃ (Corundum)9.45 researchgate.net
γ-Al₂O₃~6.8 to ~8.4 scientific.net
Boehmite (γ-AlO(OH))~7.7 to 9.4 researchgate.net
General AluminaMedian of 8.6 researchgate.net

Structural and Morphological Characteristics of Adsorbent

The efficacy of hydrated aluminum oxides as adsorbents is heavily dependent on their structural and morphological properties. Key characteristics such as crystallinity, specific surface area, and the nature of surface functional groups dictate the adsorption capacity and affinity for various ions and molecules.

Research indicates a strong correlation between the crystallinity of hydrated aluminum oxides and their adsorption capabilities. X-ray amorphous and low-crystallinity forms of these oxides consistently demonstrate a larger adsorption capacity for heavy metal cations compared to their highly crystalline counterparts. nih.gov The less ordered atomic arrangement in amorphous structures provides a higher density of reactive surface sites for adsorption.

The specific surface area is another critical factor. Different forms of aluminum oxide, derived from various preparation methods and thermal treatments, exhibit a wide range of specific surface areas, from 200 m²/g to 400 m²/g. mdpi.com The synthesis method, such as the thermal activation of gibbsite, can produce different low-temperature phases of aluminum oxide (e.g., η-, γ-, χ-Al₂O₃), each with unique textural characteristics, including specific surface area, pore volume, and pore size distribution. mdpi.com For instance, γ-Al₂O₃ can be synthesized to have a high surface area, which is beneficial for its use as an adsorbent.

The surface of hydrated aluminum oxides is covered with hydroxyl groups (-OH) when exposed to water. google.com These surface hydroxyls are the primary active sites for adsorption and their behavior is fundamental to the material's surface chemistry. mdpi.comgoogle.com The way water interacts with the alumina surface can vary; on a pristine, defect-free crystal face of α-Al₂O₃ under ultrahigh vacuum, water may adsorb molecularly without dissociation. However, under ambient conditions, water readily dissociates on alumina particles to form surface hydroxyls. The nature of these hydroxyl groups, and their ability to release protons (acidity), is a long-standing point of interest in explaining the surface's reactive behavior. google.com

Table 1: Influence of Crystallinity on Adsorption

Crystallinity LevelAdsorption Capacity for Heavy MetalsPrimary Reason
HighLowerMore ordered structure, fewer available active sites.
Low / AmorphousHigherDisordered structure, higher density of reactive surface sites. nih.gov

Presence of Competing Ions and Organic Matter

In natural and industrial aqueous systems, the adsorption process on hydrated aluminum oxides is rarely isolated. The presence of other dissolved species, including competing ions and organic matter, can significantly influence the adsorption of a target substance through competition for active sites and modification of the adsorbent's surface properties.

Competing Ions: Various inorganic anions and cations can compete for the same adsorption sites on the surface of hydrated aluminum oxides. Studies have shown competitive adsorption between different heavy metal cations. nih.gov For example, the presence of Cu²⁺ can inhibit the adsorption of Zn²⁺ and Mg²⁺. nih.gov Similarly, anions like sulfate, orthophosphate, and fluoride (B91410) compete for surface sites, with their adsorption behavior being pH-dependent. sse.co.th The formation of soluble complexes between the ions and dissolved aluminum can also influence the extent of adsorption. sse.co.th For instance, multivalent cations such as calcium and magnesium, when present in high concentrations, can restrict heavy metal adsorption by competing for the same surface complexation sites. acs.org

Organic Matter: Natural organic matter (NOM) is readily adsorbed by hydrated aluminum oxides and can profoundly alter their surface chemistry. nbinno.com Adsorption of NOM occurs via complex formation between the acidic functional groups (like carboxylates) of the organic molecules and the surface hydroxyl groups of the oxide. nbinno.comacs.org This process is pH-dependent, with maximum adsorption for many organic acids occurring near pH 5. sse.co.th

The adsorbed organic layer can then influence the subsequent adsorption of other substances. nbinno.com For example, the removal of soil organic matter (SOM) from natural stream sediment was found to significantly reduce lead (Pb) adsorption, particularly at pH values between 6.5 and 7.5, indicating that SOM provides crucial adsorption sites. acs.org The characteristics of the organic matter itself, such as its aromaticity and the density of acidic functional groups, play a role in its adsorption affinity. sse.co.thacs.org Humic acid, for instance, shows greater removal through adsorption compared to other dissolved organic matter, despite having a lower charge density. sse.co.th

Table 2: Effect of Competing Species on Adsorption

Competing SpeciesEffect on AdsorptionMechanism of Action
Competing Cations (e.g., Cu²⁺, Zn²⁺)Inhibition of target cation adsorption. nih.govDirect competition for the same surface binding sites. nih.govacs.org
Competing Anions (e.g., Phosphate, Sulfate)Inhibition of target anion adsorption. sse.co.thDirect competition for surface hydroxyl sites. sse.co.th
Natural Organic Matter (NOM)Can enhance or inhibit adsorption.Adsorbs to the oxide surface, creating new binding sites or blocking existing ones; alters surface charge. acs.orgnbinno.com

Desorption Mechanisms and Reversibility Studies

The desorption of previously adsorbed substances from hydrated aluminum oxide surfaces is a critical aspect of their application, particularly concerning contaminant mobility in the environment and the regeneration of adsorbents for industrial use. The reversibility of adsorption depends on the strength and nature of the bond between the adsorbate and the adsorbent surface.

Desorption can be initiated by changes in environmental conditions, such as pH shifts or changes in ionic strength. However, studies show that desorption is not always a simple reversal of adsorption. For example, pepsin adsorbed onto aluminum hydroxide was not desorbed by simple washing with acidified water, suggesting a strong, specific adsorption mechanism. nih.gov Partial desorption could only be achieved through ligand exchange with phosphate ions, indicating that a competing ligand is necessary to displace the adsorbed molecule. nih.gov Similarly, adsorbed antigens can be released from aluminum-based adjuvants when replaced by biomolecules present in bodily fluids. nih.gov

For industrial applications, the ability to regenerate the adsorbent is economically and environmentally crucial. This regeneration is a managed desorption process. Common mechanisms include:

Thermal Regeneration: This is a widely used method where the saturated adsorbent is heated, typically to temperatures between 150°C and 350°C. nbinno.comchemenviro.com The thermal energy causes the adsorbed molecules, particularly water, to desorb from the surface, restoring the adsorbent's capacity. sse.co.thnbinno.com The process often involves heating, flushing with a dry gas to carry away the desorbed substance, and cooling. chemenviro.com

Pressure Swing Adsorption (PSA): In this technique, the adsorbent is regenerated by cycling between high and low-pressure environments. The pressure drop causes the adsorbed molecules to be released. sse.co.th This method is often more energy-efficient than thermal regeneration but may not be effective for all types of adsorbates. sse.co.th

The ability to undergo multiple adsorption-regeneration cycles demonstrates the practical reversibility of the process for many substances. nbinno.comnih.gov However, strong chemical bonds formed between certain adsorbates, like Co(II), and the alumina surface can make desorption more difficult, potentially leading to a degree of irreversibility or requiring more aggressive regeneration conditions. nih.gov

Table 3: Common Desorption/Regeneration Mechanisms

MechanismDescriptionTypical ApplicationReversibility
Ligand Exchange A dissolved ligand with a higher affinity for the surface displaces the adsorbed substance. nih.govEnvironmental systems, biological interactions. nih.govnih.govPartial to high, depends on competing ligand concentration and affinity.
Thermal Regeneration Application of heat (150-350°C) to provide energy for desorption. nbinno.comchemenviro.comIndustrial drying and purification. sse.co.thaiche.orgHigh; allows for multiple cycles of reuse. nbinno.com
Pressure Swing Adsorption (PSA) Lowering the pressure to shift equilibrium and release adsorbed gases. sse.co.thGas separation and purification. sse.co.thHigh; energy-efficient method for suitable adsorbates. sse.co.th

Advanced Applications of Hydrated Aluminum Oxides in Research

Advanced Materials Science and Engineering

The versatility of hydrated aluminum oxides makes them ideal candidates for the development of next-generation materials. Researchers are actively exploring their use in composites, functional materials, and nanomaterials to achieve properties tailored for specific and demanding applications.

Hydrated aluminum oxides, particularly aluminum hydroxide (B78521) (Al(OH)₃), are extensively utilized as fillers in polymer composites. Their incorporation into a polymer matrix can significantly enhance the material's mechanical, thermal, and flame-retardant properties. Research has shown that the effectiveness of aluminum hydroxide as a filler is dependent on its particle size, morphology, and surface modification.

For instance, studies on palm-based polyurethane hybrid composites have investigated the effect of varying the loading of aluminum hydroxide. These investigations have revealed that the addition of aluminum hydroxide can lead to improvements in compression stress and modulus, as well as thermal conductivity and acoustic absorption. The interaction between the filler and the polymer matrix is crucial for achieving these enhanced properties. Surface treatment of aluminum hydroxide particles with coupling agents can improve their dispersion and adhesion within the polymer, leading to superior performance of the composite material.

The flame-retardant properties of aluminum hydroxide are of particular interest. When heated, it decomposes endothermically, releasing water vapor and absorbing a significant amount of heat. This process cools the material and dilutes flammable gases, thereby inhibiting combustion and smoke production. This makes aluminum hydroxide a valuable non-halogenated flame retardant for a wide range of polymers used in construction, transportation, and electronics.

Table 1: Effect of Aluminum Hydroxide (ATH) Loading on Mechanical Properties of Palm-Based Polyurethane Hybrid Composites

ATH Loading (wt%)Compression Stress (kPa)Compression Modulus (kPa)
25752301
44311659
63391468

This table is interactive. You can sort the columns by clicking on the headers.

Researchers are exploring methods to tailor the properties of hydrated aluminum oxides at the atomic level to create novel functional materials. A notable example is the synthesis of UV/blue light-emitting aluminum hydroxide nanoparticles. By controlling the synthesis conditions, such as the precursor ratio, it is possible to introduce oxygen defects and carbonyl radicals into the material's structure.

These defects act as luminescence centers. Specifically, oxygen vacancies in the aluminum hydroxide (Al(OH)₃₋ₓ) nanoparticles have been shown to be responsible for UVA light emission at around 390 nm, while carbon-related radicals on the surface of the nanoparticles can lead to blue-light emission at approximately 465 nm chemistryjournal.netmdpi.com. The ability to generate light in the UV-blue spectrum from a non-toxic and affordable material opens up possibilities for applications in optoelectronic devices, such as light-emitting diodes (LEDs), as well as in bio-imaging and sensors chemistryjournal.netmdpi.com.

The development of these luminescent aluminum hydroxides demonstrates a sophisticated approach to materials design, where the introduction of specific defects is used to impart a desired functionality. This research highlights the potential for creating a new class of rare-earth-free phosphors with tailored optical properties.

Table 2: Photoluminescence Properties of Functionalized Aluminum Hydroxide Nanoparticles

SampleEmission Peak (nm)Attributed to
Al(OH)₃₋ₓ with oxygen defects390Oxygen vacancies (F⁺ centers)
Al(OH)₃₋ₓ with surface radicals465Carbon-related radicals

This table is interactive. You can sort the columns by clicking on the headers.

The transition to the nanoscale unlocks further potential for hydrated aluminum oxides, leading to materials with significantly enhanced performance characteristics.

When reduced to the nanoscale, aluminum hydroxide exhibits a high surface area-to-volume ratio, which dramatically enhances its interaction with the surrounding matrix when used as a filler. Nano-sized aluminum hydroxide can significantly improve the mechanical strength, thermal stability, and flame retardancy of polymers and composites at much lower loading levels compared to their micro-sized counterparts.

The high surface activity of nano-aluminum hydroxide allows for better stress transfer from the polymer matrix to the filler, resulting in a stronger and more durable composite material. Furthermore, the uniform dispersion of nanoparticles can create a tortuous path for heat and flames, thereby improving the material's fire resistance. Research is ongoing to optimize the synthesis and surface functionalization of nano-aluminum hydroxide to further enhance its performance as a multifunctional additive in a variety of materials, including rubber, plastics, and decorative materials.

Hydrated aluminum oxides are being investigated for the creation of advanced nanocoatings and thin films with protective and functional properties. For instance, layered double hydroxides (LDHs), which can be synthesized on aluminum surfaces, can act as effective anti-corrosion films. These LDH films can host various inorganic and organic anions within their interlayer spaces, which can be released in response to environmental stimuli to provide a self-healing effect.

In another application, surface-modified aluminum oxide hydroxide particles are being developed for use in aqueous coating compositions. These nanoparticles can act as rheology modifiers, controlling the flow and application properties of the coating. The ability to precisely control the particle size and surface chemistry of these hydrated aluminum oxide nanoparticles is crucial for achieving the desired performance in these advanced coating systems.

Nanomaterials for Enhanced Performance

Catalysis and Photocatalysis

While often considered as catalyst supports due to their high surface area and thermal stability, hydrated aluminum oxides themselves are being investigated for their catalytic and photocatalytic activities.

Research has demonstrated that aluminum hydroxide can act as an effective catalyst for promoting hydrogen generation from the reaction of aluminum with water. This is a promising avenue for on-demand hydrogen production for fuel cells and other applications. The catalytic activity of aluminum hydroxide is attributed to its ability to dissociate water molecules and facilitate the hydration of the passive aluminum oxide layer that typically inhibits the reaction.

Studies have shown that specially synthesized aluminum hydroxide catalysts can significantly increase the rate of hydrogen generation. For instance, by optimizing the synthesis conditions, such as the molar ratio of precursors, a rapid hydrogen generation rate of approximately 667 ml/g·Al·min can be achieved ijcea.org. The addition of transition metal nanoparticles, such as nickel, cobalt, or silver, to the aluminum hydroxide can further enhance its catalytic activity by increasing the specific surface area and promoting micro-galvanic interactions doi.org.

In the realm of photocatalysis, while the wide bandgap of aluminum oxides generally limits their efficiency, research into hydroxylated forms suggests potential for the degradation of organic pollutants under UV light. The presence of hydroxyl groups on the surface of materials like boehmite (γ-AlOOH) and γ-alumina can modify their electronic structure and absorption properties, enabling them to act as photocatalysts. The proposed mechanism involves the absorption of light by an activated complex formed between the material's surface and the pollutant molecule, leading to the oxidation of the organic compound.

Table 3: Performance of Aluminum Hydroxide-Based Catalysts in Hydrogen Generation from Al/H₂O Reaction

CatalystHydrogen Yield (%)Reaction Time (min)Key Finding
Plain Al(OH)₃ NPs9660Effective in promoting the reaction.
Ni-composite Al(OH)₃~10018-30Enhanced catalytic power due to high specific surface area.
Co-composite Al(OH)₃~10018-30Increased catalytic activity.
Ag-composite Al(OH)₃99.530Excellent catalytic performance.
Specially Synthesized Al(OH)₃>95~1.67Very rapid hydrogen generation rate achieved.

This table is interactive. You can sort the columns by clicking on the headers.

Support Materials for Heterogeneous Catalysis

Hydrated aluminum oxides, particularly in their calcined forms like γ-alumina, are extensively utilized as support materials in heterogeneous catalysis. researchgate.net Their primary role is to provide a high surface area for the dispersion of active catalytic metals, which enhances their efficiency and stability. researchgate.netmdpi.com The properties of the alumina (B75360) support, such as pore size and surface acidity, can be tailored during its synthesis from precursors like gibbsite or boehmite to optimize the performance of the final catalyst. researchgate.netiosrjournals.org

The choice of the alumina phase is critical as it significantly influences the catalytic properties. For instance, different phases of alumina (γ-, δ-, θ-, and α-Al₂O₃) supporting an iron-based catalyst for CO₂ hydrogenation resulted in varied performance, with the α-Al₂O₃ support demonstrating the highest selectivity for C₂–C₄ olefins. acs.org The support's physical structure, including its pore size, can affect the grain size of the active metal, which is crucial for catalytic activity. acs.org

Table 1: Influence of Alumina Phase on CO₂ Conversion and Olefin Selectivity

Alumina Support PhaseCO₂ Conversion (%)C₂–C₄ Olefin Selectivity (%)
γ-Al₂O₃31.8-
δ-Al₂O₃--
θ-Al₂O₃--
α-Al₂O₃43.647.4
Data sourced from studies on FeNa catalysts for CO₂ hydrogenation. acs.org

Role in Selective Catalytic Reduction (SCR)

Selective Catalytic Reduction (SCR) is a critical technology for mitigating nitrogen oxide (NOx) emissions from stationary and mobile sources. wikipedia.org Hydrated aluminum oxides play a vital role as catalyst supports in SCR systems. sae.org In this process, a nitrogen-bearing reductant, such as ammonia or urea, is injected into the exhaust gas stream and reacts with NOx on a catalyst to form harmless nitrogen (N₂) and water (H₂O). wikipedia.orgyoutube.com

Alumina-supported catalysts, for example, silver-alumina (Ag-Al₂O₃), have demonstrated high efficiency in reducing NOx emissions from diesel engines, with reductions of 80-90% at catalyst temperatures above 340°C. sae.org The choice of reductant can influence the optimal operating temperature range of the catalyst. sae.org The catalyst's porous ceramic structure, often in a honeycomb or plate form, facilitates the reaction between the exhaust gases and the reductant. wikipedia.org

Applications in Organic Synthesis

The utility of hydrated aluminum oxides extends to various applications in organic synthesis, where they can function as catalysts or catalyst supports. nih.gov Their surface acidity and basicity can be modified to drive specific organic transformations. mdpi.com For instance, alumina has been employed in hydroprocessing and hydrodesulphurisation processes in the petroleum industry. mdpi.com

In addition, these materials can catalyze reactions such as the dehydration of alcohols to produce ethylene. google.com The catalytic activity is influenced by the distribution of active centers on the alumina surface, which can be affected by the material's structural features. nih.gov

Conversion Reactions (e.g., CO₂ conversion)

Hydrated aluminum oxides are crucial in the catalytic conversion of carbon dioxide (CO₂) into valuable chemicals and fuels, a key area of research for carbon capture and utilization. mdpi.comresearchgate.net They are often used as supports for active metals like nickel, cobalt, and platinum. mdpi.comencyclopedia.pub The support material influences the dispersion and interaction with the active metals, thereby affecting the catalyst's performance. acs.org

For example, nickel and nickel-cobalt catalysts supported on alumina have shown high activity and 100% selectivity for the conversion of CO₂ to methane at low temperatures. mdpi.comencyclopedia.pub The interaction between the metal and the alumina support can enhance the reduction of CO₂ and stabilize the chemical intermediates formed during the reaction. mdpi.com

Mechanisms of Catalytic Activity and Selectivity

The catalytic activity and selectivity of hydrated aluminum oxide-based catalysts are governed by a combination of their physical and chemical properties. The high surface area and porous structure provide numerous active sites for catalysis. researchgate.netmdpi.com The surface of alumina possesses both acidic and basic sites, the nature and concentration of which can be tailored by controlling the synthesis and treatment conditions. mdpi.comresearchgate.net

The interaction between the active metal and the alumina support is a key factor in determining the catalyst's performance. acs.org This interaction can influence the electronic properties of the metal, its dispersion, and its resistance to sintering at high temperatures. researchgate.net In CO₂ conversion, for instance, the support's role includes activating CO₂ molecules and stabilizing reaction intermediates. mdpi.com The specific crystalline phase of the alumina can also dictate the reaction pathway and the final product distribution. acs.org

Environmental Remediation and Water Treatment

Hydrated aluminum oxides are extensively employed in environmental remediation and water treatment due to their excellent adsorption capabilities. researchgate.netresearchgate.net Their large surface area, porous structure, and the presence of surface functional groups like hydroxyls make them effective adsorbents for a wide range of pollutants. researchgate.netresearchgate.net These materials can be produced from industrial by-products, offering a low-cost and environmentally friendly solution for water purification. researchgate.netgoogle.com

Adsorbents for Contaminant Removal (e.g., heavy metals, uranium, dyes, pesticides)

The high surface area and reactive surface sites of hydrated aluminum oxides make them efficient at removing various contaminants from water. researchgate.netresearchgate.net

Heavy Metals: Nano-sized aluminum oxides are effective in adsorbing heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), chromium (Cr³⁺), and nickel (Ni²⁺) from aqueous solutions. researchgate.netwalshmedicalmedia.comtecnoscientifica.com The removal efficiency is influenced by factors like pH, contact time, and adsorbent dosage. tecnoscientifica.com For example, aluminum oxide nanoparticles synthesized from waste aluminum foil achieved 98% removal of lead ions at a pH of 5.5 within 30 minutes. tecnoscientifica.com

Uranium: Porous Al₂O₃ materials have demonstrated a remarkable capacity for removing uranium (U(VI)) from water, with maximum adsorption amounts reaching 805.72 mg/g. researchgate.net The hydroxyl groups on the alumina surface play a central role in binding uranium species. researchgate.net The adsorption is effective even at low uranium concentrations, reducing it to levels below the permissible limits set by the USEPA and WHO. researchgate.net Computational studies have shown that uranium adhesion to aluminum oxide surfaces is stronger in more acidic environments. pnnl.gov

Dyes: Aluminum oxide is a promising adsorbent for the removal of organic dyes from industrial wastewater due to its large surface area and robust mechanical properties. nih.gov It can be used to decolorize effluents containing dyes like Eriochrome Black T, with removal efficiencies reaching up to 99% under optimized conditions of temperature and agitation. mdpi.com

Pesticides: Mesoporous alumina has been shown to be effective in removing a wide range of pesticide residues from water. researchgate.net The adsorption efficiency depends on the type of water, with higher removal rates observed in de-ionized water compared to ground and wastewater. researchgate.net Studies have shown that mesoporous alumina can remove up to 95.7% of certain pesticides from de-ionized water. researchgate.net

Table 2: Adsorption Capacities of Hydrated Aluminum Oxides for Various Contaminants

ContaminantAdsorbentMaximum Adsorption CapacityReference
Uranium (U(VI))Porous Al₂O₃805.72 mg/g researchgate.net
Lead (Pb²⁺)Al₂O₃ Nanoparticlesqe = 37.97 mg/g tecnoscientifica.com
Eriochrome Black TAnodic Aluminum Oxide- mdpi.com
Various PesticidesMesoporous AluminaUp to 95.7% removal researchgate.net

Drinking Water Treatment Residuals (DWTRs) Valorization

Drinking Water Treatment Residuals (DWTRs), often referred to as alum sludge, are a significant by-product of water purification processes where aluminum sulfate is used as a primary coagulant. d-nb.info This process results in the generation of large quantities of sludge containing aluminum hydroxide, which presents considerable disposal challenges. d-nb.infodntb.gov.ua However, emerging research focuses on the "valorization" of these residuals, transforming them from a waste product into a valuable resource. d-nb.infodntb.gov.uaresearchgate.net This approach aligns with the principles of a circular economy, aiming to reduce waste and reuse materials. d-nb.infodntb.gov.ua

The high aluminum content in these residuals, primarily in the form of aluminum hydroxides, makes them effective sorbents for various contaminants. mdpi.com The primary application in this area is the removal of phosphorus from wastewater and stormwater runoff. mdpi.com The high phosphorus adsorption capacity of aluminum-based DWTRs is well-documented and is mainly attributed to the amorphous aluminum and iron content. mdpi.com Studies have shown that the phosphorus adsorption capacity of these residuals can range from 6.6 to 18 g P/kg of DWTR, with some studies reporting capacities as high as 45.7 mg P/g. mdpi.commdpi.com The effectiveness of phosphorus removal is influenced by several factors, including the particle size of the residual, pH, and temperature. mdpi.com For instance, finer DWTR particles exhibit a higher phosphorus adsorption capacity. mdpi.com

The process of recovering alum from water treatment sludge for reuse as a flocculating agent is also a key aspect of valorization. scirp.orgscirp.org Methods such as acidification and alkalization can be employed to dissolve the aluminum hydroxide and recover the alum. scirp.orgscirp.org The recovered alum has demonstrated excellent efficacy in treating raw water, effectively reducing turbidity, total dissolved solids, and conductivity to levels that meet drinking water standards. scirp.orgscirp.orgresearchgate.net

Table 1: Phosphorus Adsorption Capacity of Aluminum-Based Drinking Water Treatment Residuals (DWTRs)

DWTR Characteristic Adsorption Capacity (mg P/g DWTR) Influencing Factors Reference
Fine Particles (<0.30 mm) 15.57 Particle size, pH, Temperature mdpi.com
General Range 6.6 - 18.0 Physicochemical parameters of WTR mdpi.com
Optimized (Heat Treated) up to 45.7 Treatment method (e.g., oxygen-limited heat treatment) mdpi.com
At pH 4 up to 23.9 Lower reaction pH enhances adsorption mdpi.com

Soil and Groundwater Remediation Technologies

Hydrated aluminum oxides, including aluminum hydroxide, are utilized in environmental remediation for the treatment of contaminated soil and groundwater. qingdaopengfeng.com Their alkaline nature allows them to neutralize acidic wastes, such as acidic wastewater or discarded chemicals, thereby mitigating their environmental impact. qingdaopengfeng.com In soil remediation, aluminum hydroxide can react chemically with contaminants, either immobilizing them or transforming them into less harmful substances, which aids in restoring soil health. qingdaopengfeng.com

The strong sorptive properties of aluminum-based materials are central to their application in remediation. rsc.org They can effectively bind a range of contaminants, preventing their migration into groundwater and subsequent environmental exposure. The specific surface area of these materials, which can vary significantly (e.g., from 7.23 to 197.6 m²/g in some DWTRs), plays a crucial role in their sorption capacity. rsc.org

Waste Valorization in Remediation Processes

The concept of waste valorization extends to the direct use of aluminum-containing industrial by-products in remediation efforts. dntb.gov.ua This approach not only provides a cost-effective solution for waste management but also offers a sustainable source of materials for environmental cleanup. dntb.gov.uaresearchgate.net Alum sludge, a by-product from drinking water treatment, is a prime example of a waste material that can be repurposed for remediation due to its high content of aluminum hydroxide. d-nb.infodntb.gov.ua

The application of these "waste" materials in remediation is part of a broader "5 Rs" strategy: Reduce, Reprocess, Reuse, Recycle, and Recover, which aims to create a circular economy and minimize the environmental footprint of industrial processes. d-nb.infodntb.gov.ua By viewing these aluminum-rich sludges as a resource rather than a waste, they can be effectively used in applications such as phosphorus removal, contributing to the prevention of eutrophication in water bodies. d-nb.info

Biotechnological Research

Mechanisms of Antigen Adsorption and Presentation in Adjuvants

Aluminum hydroxide is a widely used adjuvant in vaccines, enhancing the immune response to antigens. mdpi.commdpi.com The primary mechanism by which aluminum adjuvants function is through the adsorption of antigens onto their surface. nih.govnih.gov This adsorption is governed by several types of interactions, including electrostatic attraction, hydrophobic interactions, and ligand exchange. mdpi.comnih.govnih.gov

Electrostatic attraction is a significant driving force when the antigen and the adjuvant surface have opposite charges. frontiersin.orgresearchgate.net At a neutral pH, aluminum hydroxide has a positively charged surface, which effectively attracts negatively charged proteins. frontiersin.org Ligand exchange, a stronger form of binding, occurs when phosphate (B84403) groups on the antigen replace hydroxyl groups on the surface of the aluminum hydroxide. mdpi.comnih.govnih.gov This type of interaction leads to a slower release of the antigen in the body. nih.gov The strength of this adsorption is a critical factor, as excessively strong binding can hinder the immune response. nih.gov

The physicochemical properties of both the antigen and the adjuvant, such as pH, ionic strength, and the molecular weight of the antigen, significantly influence the adsorption process. nih.govresearchgate.net For instance, the presence of phosphate buffer can impact the adsorption capacity. nih.gov The surface area of the aluminum hydroxide particles also plays a crucial role in determining the amount of antigen that can be adsorbed. nih.gov

Table 2: Factors Influencing Antigen Adsorption onto Aluminum Hydroxide Adjuvants

Factor Influence on Adsorption Mechanism(s) Involved Reference
pH Affects surface charge of adjuvant and antigen Electrostatic Attraction nih.govfrontiersin.org
Ionic Strength Can modulate electrostatic interactions Electrostatic Attraction nih.govresearchgate.net
Phosphate Groups on Antigen Enables strong binding through ligand exchange Ligand Exchange mdpi.comnih.govnih.gov
Antigen Molecular Weight Can affect the capacity of adsorption Steric Hindrance/Accessibility nih.govresearchgate.net
Adjuvant Particle Size/Surface Area Determines the available sites for adsorption Surface Area Availability nih.gov

Interaction with Immune Cells and Repository Effect

Once administered, aluminum hydroxide adjuvants interact with the immune system in several ways. A long-standing theory is the "repository effect" or "depot effect," which posits that the adjuvant forms a deposit at the injection site, slowly releasing the antigen over an extended period. mdpi.comnih.govnih.gov This sustained release is thought to prolong the exposure of the immune system to the antigen, thereby enhancing the immune response. mdpi.comnih.gov The aggregation of antigens on the adjuvant particles helps in their prolonged presentation to immune cells. nih.govnih.gov

Beyond the depot effect, aluminum adjuvants actively stimulate the innate immune system. nih.govnih.gov They enhance the uptake of antigens by antigen-presenting cells (APCs), such as macrophages and dendritic cells. mdpi.comnih.govnih.gov The particulate nature of the antigen-adjuvant complex facilitates phagocytosis by these cells. nih.govfrontiersin.org Aluminum hydroxide has been shown to induce the differentiation of macrophages towards a specialized APC phenotype. researchgate.net

Furthermore, aluminum adjuvants can activate the NLRP3 inflammasome within APCs, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18. mdpi.comnih.govnih.gov This inflammatory response helps to recruit more immune cells to the injection site and shape the subsequent adaptive immune response, which is typically characterized by a Th2-type response. nih.govnih.gov

Protein Corona Formation and Biomolecule Interactions

When aluminum hydroxide nanoparticles are introduced into a biological environment, they are immediately coated by proteins and other biomolecules, forming a "protein corona." This layer of adsorbed proteins can significantly alter the physicochemical properties of the nanoparticles and their interactions with immune cells.

The composition of the protein corona is dynamic and depends on the biological fluid it is exposed to. The interaction between proteins and the aluminum adjuvant surface can lead to conformational changes in the adsorbed proteins. These structural alterations can potentially expose new epitopes or mask existing ones, which can influence the immunogenicity of the vaccine antigen. encyclopedia.pub While adsorption generally enhances the immune response, it can also, in some cases, affect the physical and chemical stability of the antigen over time. nih.gov The strength of the protein-adjuvant interaction is a key determinant of the stability and ultimate immune response. researchgate.net

Carrier Design in Drug Delivery Systems (focus on surface chemistry effects on release kinetics)

The surface chemistry of hydrated aluminum oxides is a critical factor in their application as carriers in drug delivery systems. The surface functional groups and their coordination environments directly influence drug adsorption, solubility, and release kinetics. wustl.edu Alumina, in particular, has a history of use as a vaccine adjuvant and is considered a promising carrier for drug delivery. researchgate.net

Poorly crystallized boehmite, known as pseudoboehmite, has been investigated as a delivery system for drugs with low gastrointestinal permeability, such as acyclovir. nih.gov The high absorption capacity of pseudoboehmite nanoparticles allows them to serve as a carrier that can enhance the systemic bioavailability of the drug. nih.gov Studies have shown that pseudoboehmite can increase the solubility of acyclovir, facilitating a sustained release. nih.gov In vivo tests with Wistar rats demonstrated that the plasma concentration of acyclovir was 4.6 times higher after 5 hours when administered with pseudoboehmite compared to administration in water alone. nih.gov

The release mechanism is closely tied to the pH of the surrounding environment, a key aspect of surface chemistry effects. Research on sol-gel synthesized boehmite nanocontainers for protein delivery showed that the release of the entrapped protein was pH-dependent. researchgate.net No significant release was observed in distilled water or Ringer's buffer solution, but the entrapped molecules were released in a low pH buffer, simulating the environment within a cancer cell's cytoplasm. researchgate.net This pH-sensitive release is attributed to the protonation and destruction of the physically bonded nanoparticle structure in acidic environments, highlighting how surface interactions can be tailored for targeted drug delivery. researchgate.net The fundamental reactivity of aluminum (hydr)oxide surfaces, governed by the charge states and proton affinities of different surface functional groups, underpins this controlled release capability. wustl.edu

Table 1: Research Findings on Hydrated Aluminum Oxides in Drug Delivery

Hydrated Aluminum Oxide Form Drug/Molecule Key Finding Effect on Release Kinetics Reference
Pseudoboehmite Nanoparticles Acyclovir Enhanced systemic bioavailability and solubility. Provides sustained release. nih.gov

Geological and Mineralogical Research

Hydrated aluminum oxides are of considerable significance in geology and mineralogy, primarily as the main constituents of bauxite (B576324). geologyscience.com The study of these minerals, particularly gibbsite and boehmite, provides critical insights into weathering processes, soil formation, and past climatic conditions. geologyscience.com

Natural Occurrence and Formation Processes

Gibbsite (Al(OH)₃) is the most significant hydrated aluminum oxide found in nature, occurring prominently in bauxite deposits in regions like the Western Hemisphere, West Africa, and India. britannica.com Its formation is characteristic of tropical and subtropical climates with high rainfall and warm temperatures that accelerate the chemical weathering of aluminous materials. geologyscience.com It is a primary component of lateritic soils, which are formed from the intense weathering of various rocks. geologyscience.combritannica.com Gibbsite can develop directly from the weathering of feldspars and feldspathoids or form as a secondary mineral after the intermediate formation of clay minerals or boehmite. britannica.com While it is mainly a product of secondary origin through weathering, small-scale hydrothermal formation is also known, where it fills veins and cavities in rocks. britannica.comtaylorandfrancis.com

Boehmite (γ-AlO(OH)) is another key component of bauxite. xr-activatedalumina.com Its formation can occur under slightly acidic conditions (pH 6.5–6.7), a range where the solubility of aluminum hydroxide is minimal, allowing it to precipitate from supersaturated solutions. mdpi.com It can also form from the dehydration of gibbsite. mdpi.commicrointech.ru Experimental studies have shown that gibbsite can be converted to boehmite through various treatments. For instance, heating gibbsite in certain alcohols (alcohothermal treatment) can yield pure boehmite through a dissolution-recrystallization mechanism or an intra-particle hydrothermal reaction. cambridge.org

The formation of different hydrated aluminum oxides is highly dependent on the conditions of precipitation. In aqueous suspensions, two types of gels can form: pseudoboehmite, which crystallizes rapidly to bayerite in the absence of acids, and pregibbsite gel, which forms in acid solutions and crystallizes slowly to gibbsite. rruff.info

Role in Sedimentology and Diagenesis

Hydrated aluminum oxides play a role in the post-depositional changes that affect sediments, a process known as diagenesis. Gibbsite is stable on or near the Earth's surface. microintech.ru However, when buried at significant depths within sedimentary basins, it undergoes metamorphic changes due to increased temperature and pressure, transforming first into diaspore (a polymorph of AlO(OH)) and ultimately into corundum (Al₂O₃). microintech.ru This transformation sequence is a key diagenetic pathway for aluminous sediments.

In sedimentary environments, bauxite deposits may grade laterally or vertically into laterite or clay, reflecting changes in the depositional environment or weathering intensity. britannica.com Some bauxite deposits are not simple alteration products but appear to be reworked chemical precipitates, indicating complex sedimentary histories. britannica.com The presence and form of hydrated aluminum oxides in sedimentary profiles thus serve as indicators of the geological history of the deposit, including weathering intensity and subsequent burial conditions.

Geochemical Reactivity and Environmental Fate

The geochemical reactivity of hydrated aluminum oxides is largely controlled by their surface properties. As widespread and reactive minerals in soils and sediments, they play a significant role in many geological and environmental processes. wustl.edu Their surfaces can control the degradation and transformation of contaminants and influence the chemical composition of natural waters and the cycling of elements. wustl.edu Aluminum hydroxide is amphoteric, meaning it reacts with both strong acids and strong bases, a fundamental property governing its behavior in different geochemical environments. wikipedia.orgencyclopedia.com

The environmental fate of these compounds is closely linked to the industrial processes used to extract them. The Bayer process, which refines bauxite to produce alumina, generates a highly alkaline waste product known as bauxite residue or "red mud". wikipedia.orgyuanyualumina.com Improper disposal of this residue is a major environmental concern, as it can contaminate soil and water. yuanyualumina.com The high alkalinity can alter soil pH, making it unsuitable for vegetation, and if it leaches into water bodies, it can harm aquatic life. yuanyualumina.com The mining of bauxite itself can lead to deforestation, habitat destruction, and soil erosion. qingdaopengfeng.comqingdaopengfeng.com In aquatic and terrestrial food chains, aluminum does not appear to biomagnify; rather, it tends to exhibit biodilution at higher trophic levels. enfo.hu

Energy Applications

Hydrated aluminum oxides are increasingly important in energy applications, contributing to both energy efficiency in material production and the development of advanced energy storage components.

Energy Efficiency and Storage Components

In terms of energy efficiency, the mineralogy of bauxite ore is crucial. The presence of gibbsite in bauxite makes the extraction of alumina via the Bayer process more energy-efficient. geologyscience.com Gibbsite dissolves in the required sodium hydroxide solution at a lower temperature (around 150°C) compared to other aluminum-bearing minerals like boehmite and diaspore, which reduces the energy costs of the refining process. geologyscience.com

In the field of energy storage, boehmite is a key material for enhancing the safety and performance of lithium-ion batteries. pmarketresearch.combanlanchem.com It is used as a ceramic coating on the separator films that divide the battery's anode and cathode. pmarketresearch.comavant-al.com This coating significantly improves the separator's thermal stability and mechanical strength. banlanchem.comavant-al.com

Key advantages of boehmite coatings in lithium-ion batteries include:

Enhanced Safety: The coating prevents the separator from melting at high temperatures, which could otherwise lead to internal short circuits and thermal runaway, potentially causing the battery to burn or explode. xr-activatedalumina.comavant-al.com Boehmite itself is an excellent flame retardant. xr-activatedalumina.com

Improved Performance: Boehmite-coated separators have been shown to improve the cycle life of batteries by 15-20% under high-voltage conditions. pmarketresearch.com The coating also improves the battery's rate performance. xr-activatedalumina.comavant-al.com

Cost and Manufacturing Efficiency: Boehmite has a lower hardness than alumina, another common coating material. xr-activatedalumina.comavant-al.com This reduces wear on manufacturing equipment during the cutting and coating processes, leading to cost advantages. xr-activatedalumina.comavant-al.com

Furthermore, research is exploring the chemical transformation of the aluminum oxide passivation layer on aluminum particles into a hydrated form. tdl.orgresearchgate.net This alteration can create more directed energy from the combustion of these metal particles, with one study showing that hydrated aluminum particles had a 17.75% higher burn rate in a solid propellant application. researchgate.net

Table 2: Compound Names Mentioned

Compound Name Chemical Formula
Aluminum Hydroxide Al(OH)₃
Gibbsite Al(OH)₃
Bayerite Al(OH)₃
Nordstrandite Al(OH)₃
Aluminum Oxide Hydroxide AlO(OH)
Boehmite γ-AlO(OH)
Pseudoboehmite A poorly crystallized form of Boehmite
Diaspore α-AlO(OH)
Corundum Al₂O₃

Fuel Production and Conversion Processes

Hydrated aluminum oxides, particularly in the form of boehmite and its derivatives, are integral to various catalytic processes crucial for modern fuel production and the conversion of crude oil and biomass into valuable transportation fuels. Their high surface area, thermal stability, and tunable acidic properties make them excellent catalyst supports and active matrix components in processes such as Fluid Catalytic Cracking (FCC), biodiesel production, and the conversion of synthesis gas (syngas) and bio-oils into liquid fuels.

Fluid Catalytic Cracking (FCC)

In the petroleum refining industry, FCC is a primary conversion process for upgrading heavy crude oil fractions into more valuable, lighter products like gasoline and diesel fuel. researchgate.netmdpi.comnih.govuu.nl Pseudo-boehmite (PB) is a key aluminum-based matrix material in FCC catalysts, valued for its large surface area, high pore volume, and acidic sites. nih.gov

Research has focused on modifying pseudo-boehmite to enhance the performance of FCC catalysts. One study investigated the in-situ synthesis of a Si-modified pseudo-boehmite@kaolin (Si-PB@kaolin) composite as a novel matrix material. nih.govmdpi.com The resulting catalyst (Cat-2) showed significantly improved performance in heavy oil catalytic cracking compared to a conventional catalyst with a kaolin matrix (Cat-1). For fresh catalysts, Cat-2 demonstrated a 2.06% increase in gasoline yield and a 1.55% increase in total liquid yield, with a corresponding 2.64% decrease in the less desirable bottom yield. nih.govmdpi.com Even after contamination with vanadium and nickel, which are common poisons in crude oil, the Si-PB@kaolin-containing catalyst maintained its superior performance, increasing gasoline and total liquid yields by 1.97% and 1.24%, respectively, while decreasing the bottom yield by 1.80 percentage points compared to the conventional catalyst. mdpi.com

The enhanced performance of the Si-PB@kaolin composite is attributed to its larger surface area, higher pore volume, and improved surface acidity, which facilitate the pre-cracking of large heavy oil molecules. nih.govmdpi.com Another approach to improving FCC catalyst performance involves the use of porous pseudo-boehmite as an active matrix to enhance the pore structure of the catalyst. A study comparing two catalysts, FCC-1 (based on a conventional pseudo-boehmite) and FCC-2 (based on a porous pseudo-boehmite), found that FCC-2 exhibited a larger pore structure and better connectivity. acs.org This improved pore network in the FCC-2 catalyst resulted in superior heavy oil cracking ability and better product selectivity. acs.org

A novel FCC catalyst for maximizing gasoline yield was developed using a composite of sepiolite, kaolin, and pseudo-boehmite. researchgate.net This catalyst demonstrated a 2.69% increase in gasoline yield by mass, with a simultaneous decrease in coke and dry gas yields by 0.91% and 0.19%, respectively. researchgate.net Furthermore, the olefin content in the cracked gasoline was reduced by 4.6% by volume, while the research octane number (RON) and motor octane number (MON) increased by 0.6 and 0.5, respectively, indicating a higher quality gasoline. researchgate.net

The table below summarizes the performance of different FCC catalysts incorporating pseudo-boehmite.

CatalystMatrix MaterialGasoline Yield (%)Total Liquid Yield (%)Bottom Yield (%)Change in Gasoline Yield (%)
Cat-1 (Conventional) Kaolin----
Cat-2 (Fresh) Si-PB@kaolin---+2.06
Cat-2 (V/Ni Contaminated) Si-PB@kaolin---+1.97
FCC-1 Conventional PB----
FCC-2 Porous PB----
Novel Catalyst Sepiolite, Kaolin, Pseudo-boehmite---+2.69

Data for specific yield percentages for Cat-1, FCC-1, and FCC-2 were not provided in the source material, but the relative improvements are noted.

Biodiesel Production

Hydrated aluminum oxides, in their calcined form (γ-Al2O3), serve as robust supports for various catalysts in the transesterification of vegetable oils and animal fats to produce biodiesel (Fatty Acid Methyl Esters or FAME). cabidigitallibrary.orgiscientific.org The high surface area, thermal stability, and suitable pore size distribution of alumina make it an ideal support material. cabidigitallibrary.orgiscientific.org

A range of alumina-supported catalysts have been investigated for biodiesel production from different feedstocks. For first-generation biodiesel from sunflower oil, a KI/γ-Al2O3 catalyst achieved a FAME yield of up to 99.99%. cabidigitallibrary.orgiscientific.org In the production of second-generation biodiesel from karanja oil, a CaO-La2O3-Al2O3 catalyst provided a yield of approximately 96.77%. cabidigitallibrary.orgiscientific.org For third-generation biofuels, both CaO-MgO/Al2O3 and KOH/La-Ba-Al2O3 catalysts have shown good FAME yields of up to 97%. cabidigitallibrary.orgiscientific.org

The effectiveness of these catalysts is influenced by several factors, including the active metal, catalyst preparation method, and reaction conditions such as methanol-to-oil ratio, catalyst loading, reaction temperature, and time. cabidigitallibrary.orgulakbim.gov.trresearchgate.net For instance, a study on the transesterification of canola oil using γ-Al2O3 supported alkaline catalysts found that a KOH/γ-Al2O3 catalyst exhibited the highest basicity and catalytic activity, achieving a FAME yield of 82.29%. ulakbim.gov.tr Another study reported a FAME yield of 93.76% from canola oil with a 10 wt% K2CO3/Al2O3 catalyst under optimized conditions. researchgate.net

The table below presents a summary of research findings on various alumina-supported catalysts for biodiesel production.

CatalystFeedstockMethanol:Oil Molar RatioCatalyst Loading (wt.%)Temperature (°C)Time (h)FAME Yield (%)
KI/γ-Al2O3 Sunflower Oil----99.99
CaO-La2O3-Al2O3 Karanja Oil----~96.77
CaO-MgO/Al2O3 3rd Gen. Feedstock----up to 97
KOH/La-Ba-Al2O3 3rd Gen. Feedstock----up to 97
KOH/γ-Al2O3 Canola Oil6:1360982.29
10 wt% K2CO3/Al2O3 Canola Oil6:1367.5393.76
KNO3/γ-Al2O3 Rapeseed Oil12:1370394
CaO/KI/Al2O3 Waste Cooking Oil----83.08
γ-Al2O3 based Waste Cooking Oil15:1565488.10

Syngas and Bio-oil Conversion

Hydrated aluminum oxides are also employed as catalyst supports in the conversion of syngas (a mixture of carbon monoxide and hydrogen) and bio-oils into liquid fuels. In Fischer-Tropsch Synthesis (FTS), a process for producing liquid hydrocarbons from syngas, alumina is used as a support for active metals like cobalt and iron. qu.edu.qacas.cnlsu.eduresearchgate.netresearchgate.net

One study investigated the use of iron-based catalysts with different structural promoters (Si, Al, and Zn) for the conversion of biomass-derived syngas. lsu.edu The catalysts promoted with zinc and aluminum showed higher activity and selectivity towards C5+ hydrocarbons compared to the silicon-promoted catalyst. lsu.edu The CO and CO2 conversion activity was in the order of Zn > Al > Si. lsu.edu Another research effort developed an activated carbon-supported cobalt catalyst for producing clean liquid fuels from coal-derived syngas, achieving a total syngas conversion exceeding 98% and a selectivity of over 92% for C3+ hydrocarbons and oxygenates. cas.cn

In the upgrading of bio-oils, which are produced from the pyrolysis of biomass, alumina-based catalysts are effective in deoxygenation, a critical step for improving fuel quality. mdpi.comresearchgate.net A novel alumina-supported sodium carbonate (Na2CO3/γ-Al2O3) catalyst was found to be highly effective in reducing the oxygen content of bio-oil from 47.5 wt.% to 16.4 wt.%. researchgate.net This process also completely removed carboxylic acids, resulting in a bio-oil with a neutral pH, a low water content of 5.8 wt.%, and a high heating value of 36.1 MJ/kg. researchgate.net Zeolites with a high alumina content have also shown high catalytic activity and selectivity towards aromatic hydrocarbons in the conversion of oxygenated compounds present in bio-oils. repec.orgresearchgate.net

The following table summarizes key findings in the catalytic conversion of syngas and bio-oil using alumina-based catalysts.

ProcessCatalystFeedstockKey Findings
Fischer-Tropsch Synthesis 100Fe/5Cu/4K/15AlBiomass-derived SyngasHigh activity and selectivity to C5+ hydrocarbons.
Fischer-Tropsch Synthesis Activated Carbon-supported CoCoal-derived Syngas>98% syngas conversion; >92% selectivity to C3+ hydrocarbons/oxygenates.
Bio-oil Upgrading Na2CO3/γ-Al2O3Lignocellulosic BiomassOxygen content reduced from 47.5% to 16.4%; HHV increased to 36.1 MJ/kg.
Bio-oil Upgrading High Alumina ZeolitesLigninHigh selectivity towards monoaromatic hydrocarbons.

Theoretical and Computational Modeling of Hydrated Aluminum Oxides

First-Principles Calculations (e.g., Density Functional Theory - DFT)

First-principles calculations, particularly those based on Density Functional Theory (DFT), are fundamental to the theoretical study of hydrated aluminum oxides. These methods solve the quantum mechanical equations governing the electrons in the system, providing accurate descriptions of electronic structure, geometry, and energetics without empirical parameters.

DFT has been extensively used to investigate the structural and electronic properties of various aluminum oxide and hydroxide (B78521) polymorphs. Different exchange-correlation functionals, such as the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional, are commonly employed. For layered structures with significant van der Waals interactions, like gibbsite and boehmite, dispersion corrections (e.g., DFT-D3) or specific van der Waals density functionals (e.g., optB88-vdW) are crucial for accurately predicting lattice parameters. Hybrid functionals like HSE06 can provide better estimates for electronic band gaps and structures like corundum.

Researchers have used DFT to calculate the dehydroxylation and dehydration energies of γ-Al2O3 and boehmite (γ-AlO(OH)), identifying the most reactive surface sites. Such calculations predict that terminal OH groups on γ-Al2O3 are the most reactive, while OH bridge bonds in boehmite require similar energy to break. DFT has also been instrumental in exploring the high-pressure phase diagram of aluminum oxyhydroxide (AlOOH), predicting a novel monoclinic phase (P21/c) to be stable above 340 GPa. This high-pressure phase involves a change in aluminum coordination and the breakup of symmetric hydrogen bonds. Furthermore, DFT calculations have been applied to study the hydration of aluminum oxide anion clusters, revealing reaction mechanisms that involve four-membered transition states with simultaneous Al-O bond formation and proton transfer.

Computational MethodSystem StudiedKey FindingsSource(s)
DFT (PBE functional)γ-Al2O3 and Boehmite (γ-AlO(OH))Calculated dehydroxylation and dehydration energies, identifying reactive sites for surface reactions.
DFT with CALYPSO algorithmAlOOH under high pressurePredicted a new stable monoclinic (P21/c) phase above 340 GPa.
DFT (PBE, optB88-vdW, DFT-D3, HSE06)Diaspore, Corundum, Boehmite, GibbsiteCompared the accuracy of different functionals for predicting lattice parameters and electronic band gaps.
DFT (Hybrid functionals)Alumina (B75360) polymorphs and Aluminum hydroxidesDetermined the structure, electronic properties, and relative energetic stability of various phases.
DFT (B3LYP)Hydration of AlO2- and Al2O4H- anion clustersElucidated reaction mechanisms involving four-membered transition states and proton transfer.

Molecular Dynamics Simulations for Structure and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time evolution of molecular systems, providing detailed information about the structure and dynamics of materials. Both classical and ab initio MD (AIMD) simulations have been applied to hydrated aluminum oxides to understand the behavior of water at their surfaces.

Classical MD simulations have been used to investigate the interfacial region between the basal surfaces of boehmite (010) and gibbsite (001) and high ionic strength aqueous solutions of NaCl and NaNO3. These simulations revealed that Na+ ions preferably form inner-sphere complexes at the surfaces, adsorbing closer than water molecules and anions, which provides molecular-scale evidence for shifts in the isoelectric point at high ionic strength. Atomistic MD simulations have also been employed to probe the hydration structures on the two most prevalent surfaces of γ-alumina, the and terminations. These studies show that water interacts more strongly and has a more ordered structure on the surface due to its greater atomistic-scale roughness. The mobility of water is lower in the first hydration layer of the surface compared to the surface, indicating longer-lasting interactions.

AIMD simulations offer a higher level of theory by calculating forces from electronic structure theory on the fly. AIMD studies of the basal surfaces of gibbsite and boehmite have shown significant differences in their hydrated interfacial dynamics. Gibbsite surface hydroxyls interact only weakly with overlying water molecules, whereas the hydroxyls on boehmite's surface can interact more strongly, leading to more extensive hydrogen bonding. This difference has implications for the materials' interfacial chemistry and wettability.

Simulation TypeSystem StudiedKey FindingsSource(s)
Classical MDBoehmite (010) and Gibbsite (001) surfaces in salt solutionsNa+ ions form inner-sphere complexes, providing a molecular basis for the observed shift in the isoelectric point at high ionic strength.
Atomistic MDγ-alumina and surfaces with waterWater interacts more strongly with the surface due to its atomistic roughness, leading to a more ordered and less mobile first hydration layer.
Ab Initio MD (AIMD)Gibbsite and Boehmite basal surfaces with hydration watersBoehmite surfaces exhibit stronger interactions and more extensive H-bonding with water compared to gibbsite surfaces.
MD SimulationsCalcium Alumino-Silicate Hydrate (B1144303) (C-A-S-H)Investigated the role of aluminum in the molecular structure, dynamics, and mechanical behavior of C-A-S-H gels.

Modeling of Phase Transformations and Stability

Understanding the phase transformations and relative stability of different aluminum oxide and hydroxide polymorphs is critical for their application, particularly at high temperatures. Computational modeling provides atomic-scale insights into these complex processes.

DFT calculations have been used to model the dehydration pathways of aluminum hydroxides. For instance, the transformation of gibbsite to boehmite, and subsequently boehmite to γ-Al2O3, has been investigated by simulating the interfaces between these phases. These studies reveal the formation of dehydration-related defects, such as the transfer of hydrogen between hydroxyl groups and the creation of chemisorbed water molecules. The energetic stability of different interface configurations can be calculated to determine the most probable transformation pathways.

High-pressure phase transformations are another area where computational modeling has been predictive. Using DFT combined with the CALYPSO structure prediction algorithm, a high-pressure phase evolution for AlOOH has been established, showing transformations from the known δ-AlOOH phase to a pyrite-type structure and then to a novel monoclinic P21/c phase at pressures above 340 GPa. At even higher pressures, the decomposition of AlOOH into Al2O3 and ice is predicted. Similarly, for the Al-O system, DFT calculations have predicted the formation of novel, thermodynamically stable compounds like Al4O7 and AlO2 at pressures above 330 GPa.

Polymorphs/TransformationComputational ApproachKey FindingsSource(s)
Gibbsite → Boehmite → γ-Al2O3DFT Interface ModelingElucidated dehydration mechanisms involving H transfer and formation of dehydration-related defects at the interfaces.
Alumina and Aluminum Hydroxide PolymorphsPeriodic Hybrid DFTEstablished the relative thermodynamic stability order: gibbsite < bayerite < boehmite < α-Al2O3 < κ-Al2O3 < θ-Al2O3 < γ-Al2O3.
AlOOH under High PressureDFT + CALYPSOPredicted phase transitions: δ-AlOOH → Pyrite-type (170 GPa) → P21/c (340 GPa).
γ-Al2O3 vs. α-Al2O3 NanocrystalsCalorimetry and ModelingInvestigated the role of surface area and adsorbed water on the relative stability of γ- and α-alumina.
Amorphous Al2O3 → α-Al2O3Experimental and ModelingShowed transformation paths depend on the initial fraction of γ-Al2O3, with some paths involving an intermediate θ-Al2O3 phase.

Surface Interaction Modeling and Adsorption Site Prediction

The surfaces of hydrated aluminum oxides are critically important as they control interactions with the surrounding environment, including adsorption of ions and molecules. Computational modeling is used to identify different surface sites, predict their reactivity, and model adsorption processes.

DFT calculations are used to model the structure of hydroxylated alumina surfaces, which are more realistic representations of the surface in aqueous environments than simple bulk terminations. Studies of the α-Al2O3 (0001) surface show a progression of water dissociation steps leading to a fully hydroxylated, gibbsite-like surface. Molecular cluster models, calculated using ab initio methods, are employed to represent different surface groups that may be present on minerals like corundum (α-Al2O3) and gibbsite. These models can be used to investigate protonation and deprotonation reactions on bridging and terminal hydroxyl sites, predicting how surface charge changes with pH.

Surface complexation modeling is a powerful tool for interpreting and predicting the adsorption of ions onto mineral surfaces. Frameworks like the Diffuse Double Layer (DDL) model and the Charge Distribution Multisite Complexation (CD-MUSIC) model are used to analyze experimental adsorption data. These models have been applied to study the adsorption of Eu(III) and Am(III) on corundum, γ-alumina, and gibbsite. The modeling suggests the presence of different types of adsorption sites (e.g., strong and weak sites) on the mineral surfaces, each with a distinct formation constant for the surface complex.

Modeling ApproachSystem/Phenomenon StudiedKey InsightsSource(s)
DFT on Surface SlabsHydroxylation of α-Al2O3 (0001) surfaceModeled the dissociative adsorption of water to form a stable, hydroxylated surface.
Ab Initio Molecular Cluster ModelsProtonation/deprotonation on corundum and gibbsite surfacesCalculated relative deprotonation energies to predict the order of protonation of different surface hydroxyl groups.
Surface Complexation Modeling (DDL, CD-MUSIC)Adsorption of Eu(III) and Am(III) on corundum, γ-alumina, gibbsiteIdentified the formation of different surface species on strong and weak binding sites.
DFTInteraction of H2O2 or H2O with γ-AlOOH surfaceInvestigated the effect of aluminum vacancies on surface interactions.

Computational Studies of Catalytic Reaction Pathways

Aluminum oxides are widely used as catalysts and catalyst supports, and their hydrated or hydroxylated surfaces often play a direct role in catalytic reactions. Computational studies are crucial for elucidating the complex reaction mechanisms that occur on these surfaces at the molecular level.

DFT calculations have been employed to study the surface reaction mechanisms during the atomic layer deposition (ALD) of alumina using trimethylaluminum (B3029685) (TMA) and water as precursors. These studies investigate the energetics of the ligand-exchange reactions between TMA and surface hydroxyl groups, finding that the reaction barriers are significantly lower on a realistically hydroxylated surface compared to a simple gibbsite-like model.

The catalytic role of the aluminum oxide layer on aluminum nanoparticles (AlNPs) in the decomposition and oxidation of fuels has also been investigated. Computational and experimental studies on the reaction of JP-10 fuel with AlNPs revealed three distinct, temperature-dependent regimes. At low temperatures (650 K to 1050 K), the reaction is driven by surface-mediated heterogeneous reactions where the oxide layer itself acts as an oxygen source to oxidize the fuel molecules adsorbed on the surface. At higher temperatures, gas-phase reactions involving species like aluminum monoxide (AlO) radicals become dominant.

First-principles calculations are also used to understand how atomic defects, such as aluminum and oxygen vacancies, affect the catalytic properties of alumina. These defects can be created during synthesis or under reaction conditions and can significantly alter the electronic structure and reactivity of the surface. For example, studies have shown that the presence of H protons (from water vapor) can lower the migration energies for vacancy-assisted diffusion of Al and O atoms in different alumina phases, which is relevant to high-temperature oxidation and catalysis.

Reaction/ProcessComputational MethodKey FindingsSource(s)
Atomic Layer Deposition (ALD) of Al2O3DFTCalculated reaction barriers for TMA reacting with hydroxylated alumina surfaces, showing lower barriers than on idealized surfaces.
Decomposition/Oxidation of JP-10 fuel on AlNPsCombined experimental and computational studiesIdentified a low-temperature, surface-mediated catalytic regime where the Al2O3 layer provides oxygen for oxidation.
Defect formation and migration in Al2O3 phasesDFTCalculated the effect of water vapor (H protons) on the formation and migration energies of Al and O vacancies.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthesis Pathways

The development of environmentally friendly and economically viable synthesis methods for aluminum hydroxide (B78521) oxide hydrate (B1144303) is a primary area of future research. Traditional methods often involve high energy consumption or the use of harsh chemicals. The focus is shifting towards "green" synthesis routes that minimize environmental impact and utilize renewable or waste feedstocks.

Key Research Thrusts:

Bio-inspired and Green Synthesis: Exploring the use of natural templates and biological extracts for the controlled synthesis of hydrated aluminum oxides. For instance, methods using plant extracts as reducing and capping agents are being investigated to produce alumina (B75360) nanoparticles in an eco-friendly manner. researchgate.netrdd.edu.iq

Hydrolysis of Alkoxides: Refining the sol-gel process involving the hydrolysis of aluminum alkoxides, such as aluminum isopropoxide, offers a pathway to high-purity hydrated aluminum oxides. mdpi.comnih.gov A key advantage is the ability to recover and reuse byproducts like isopropanol, making the process more sustainable. mdpi.com

Liquid Metal-Based Synthesis: A novel approach involves the reaction of aluminum with water at the interface of a Ga-In-Sn alloy. This method allows for the temperature-controlled synthesis of different hydrated alumina phases, such as bayerite and boehmite, in a green and scalable manner. acs.orgscispace.comuq.edu.au

Utilization of Industrial Waste: Developing processes to synthesize aluminum hydroxide oxide hydrate from industrial waste streams, such as secondary aluminum dross and residues from aluminum anodization, presents a significant opportunity for a circular economy. researchgate.net

Challenges:

Scalability: Scaling up green synthesis methods from the laboratory to an industrial scale while maintaining control over material properties is a significant hurdle. shahroodut.ac.ir

Cost-Effectiveness: The economic viability of novel synthesis routes compared to established industrial processes needs to be demonstrated.

Purity and Phase Control: Achieving high purity and specific crystalline phases of aluminum hydroxide oxide hydrate from waste materials can be challenging due to the presence of various impurities.

Synthesis PathwayPrecursorsKey AdvantagesKey Challenges
Green SynthesisAluminum salts, plant extractsEnvironmentally friendly, low costControl over particle size and morphology
Hydrolysis of AlkoxidesAluminum isopropoxide, waterHigh purity, controllable particle sizeCost of alkoxide precursors
Liquid Metal-Based SynthesisAluminum, Ga-In-Sn alloy, waterGreen process, reusable solventPotential for metal contamination
Industrial Waste ValorizationSecondary aluminum dross, anodization residueCircular economy, waste reductionImpurity removal, process complexity

Advanced In-situ and Operando Characterization Techniques

To understand the dynamic processes of formation, transformation, and function of aluminum hydroxide oxide hydrate, advanced in-situ and operando characterization techniques are indispensable. These methods allow for the real-time observation of materials under reaction conditions, providing crucial insights that are not accessible through ex-situ measurements.

Key Research Thrusts:

Spectroscopic and Microscopic Techniques: The application of in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can reveal the dehydration and dehydroxylation behavior of hydrated aluminum oxides in real-time. mdpi.com Combining this with electron microscopy (SEM, TEM) provides morphological and structural information during thermal treatment. researchgate.net

Synchrotron-Based X-ray Techniques: The use of high-energy X-ray diffraction (HE-XRD) and Pair Distribution Function (PDF) analysis at synchrotron facilities enables the tracking of atomic-scale structural changes during synthesis and catalytic reactions. nih.gov

Combined Techniques: The development of experimental setups that combine multiple in-situ techniques (e.g., XRD-Raman, DRIFTS-MS) will provide a more comprehensive understanding of the complex processes involved in the synthesis and application of these materials.

Challenges:

Sample Environment: Designing sample cells that can withstand reaction conditions (e.g., high temperature, pressure, corrosive environments) while being transparent to the probing radiation or particles is a major technical challenge.

Data Analysis: The large datasets generated by in-situ and operando experiments require advanced data analysis and modeling techniques to extract meaningful information.

Correlation with Performance: Directly correlating the observed structural and chemical changes with the material's performance in a specific application remains a complex task.

Rational Design of Hydrated Aluminum Oxides for Targeted Applications

The rational design of aluminum hydroxide oxide hydrate with specific properties tailored for particular applications is a key area for future innovation. This involves controlling parameters such as particle size, surface area, porosity, and surface chemistry to optimize performance in areas like flame retardancy, catalysis, and adsorption.

Key Research Thrusts:

Flame Retardants: The effectiveness of aluminum hydroxide as a flame retardant is dependent on its particle size and distribution. flameretardantys.com Future research will focus on optimizing these parameters and exploring synergistic effects with other flame-retardant additives to enhance performance at lower loading levels. researchgate.net Nanoparticle technology is a promising avenue for improving the fire-retardant properties of materials. flameretardantys.com

Adsorbents and Catalysts: The high surface area and porous structure of certain forms of hydrated aluminum oxide make them excellent candidates for adsorbents and catalyst supports. mdpi.comiosrjournals.org Rational design will involve tuning the pore size distribution and surface acidity to achieve high selectivity and capacity for specific molecules. mdpi.comrsc.org

Coatings and Fillers: In coatings and composites, the morphology and surface chemistry of hydrated aluminum oxide particles influence their dispersion and interaction with the polymer matrix. mdpi.com Research will aim to develop surface modifications that improve compatibility and enhance the mechanical and functional properties of the final product.

Challenges:

Structure-Property-Function Relationship: A deeper understanding of the complex relationship between the synthesis conditions, material structure, and functional properties is needed for true rational design.

High Filler Content: For applications like flame retardants, a high filler content of aluminum hydroxide is often required, which can negatively impact the mechanical properties of the host material. flameretardantys.com

Thermal Stability: The relatively low decomposition temperature of aluminum hydroxide can limit its application in high-temperature environments. flameretardantys.com

ApplicationKey Properties to ControlDesired Outcome
Flame RetardantsParticle size, thermal stabilityEnhanced fire resistance at lower concentrations
AdsorbentsSurface area, pore size distribution, surface chemistryHigh adsorption capacity and selectivity
Catalysts/SupportsPorosity, surface acidity, thermal stabilityHigh catalytic activity and stability
Coatings/FillersParticle morphology, surface modificationImproved dispersion and mechanical properties

Understanding Structure-Function Relationships at Atomic Scale

A fundamental understanding of the atomic-scale structure of aluminum hydroxide oxide hydrate and its surface chemistry is crucial for predicting and controlling its properties. This requires a combination of high-resolution experimental techniques and advanced computational modeling.

Key Research Thrusts:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field solid-state NMR is a powerful tool for probing the local coordination environment of aluminum atoms, providing insights into the atomic-scale structure of amorphous and crystalline phases.

Computational Modeling: Density Functional Theory (DFT) calculations and ab initio molecular dynamics simulations are being used to model the structure of hydrated alumina surfaces, the interaction with water molecules, and the mechanisms of surface reactions. nist.govacs.orgnih.gov These computational studies can predict stable surface terminations and help interpret experimental data. nist.gov

Surface Science Studies: Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) can provide detailed information about the surface composition and topography of hydrated aluminum oxides.

Challenges:

Complexity of Hydrated Surfaces: The surfaces of hydrated aluminum oxides are complex, with various types of hydroxyl groups and adsorbed water molecules, making them challenging to model and characterize accurately.

Bridging Length Scales: Connecting the atomic-scale understanding gained from these studies to the macroscopic properties and performance of the material is a significant challenge.

Experimental Validation: Experimental validation of computational predictions is essential but can be difficult due to the challenges of probing the solid-liquid or solid-gas interface at the atomic level.

Interdisciplinary Research Approaches for Complex Systems

Addressing the multifaceted challenges and opportunities in the field of aluminum hydroxide oxide hydrate will require a highly interdisciplinary approach. Collaboration between chemists, materials scientists, physicists, and engineers will be essential for advancing the synthesis, characterization, and application of these materials.

Key Research Thrusts:

Materials by Design: Integrating computational materials science with experimental synthesis and characterization will accelerate the discovery and development of new hydrated aluminum oxide materials with desired properties.

Sustainable Engineering: Combining expertise in green chemistry and chemical engineering is crucial for developing sustainable and scalable production processes.

Application-Oriented Collaborations: Close collaboration between materials researchers and experts in specific application areas (e.g., polymer engineering for flame retardants, environmental engineering for water treatment) will ensure that research is directed towards solving real-world problems.

Challenges:

Communication and Integration: Effective communication and integration of knowledge across different scientific disciplines can be challenging.

Complex Systems: The systems in which hydrated aluminum oxides are used (e.g., polymer composites, catalytic reactors) are often complex, requiring a holistic understanding of the interactions between the material and its environment.

Resource Allocation: Fostering interdisciplinary research requires appropriate funding structures and institutional support that encourage collaboration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.